cis-3,4-Di-p-anisyl-3-hexene-d6
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(Z)-1,1,1,6,6,6-hexadeuterio-4-(4-methoxyphenyl)hex-3-en-3-yl]-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O2/c1-5-19(15-7-11-17(21-3)12-8-15)20(6-2)16-9-13-18(22-4)14-10-16/h7-14H,5-6H2,1-4H3/b20-19-/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOAQMIKPYNCMV-HLYCMOFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(CC)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C/C(=C(\CC([2H])([2H])[2H])/C1=CC=C(C=C1)OC)/C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of cis-3,4-Di-p-anisyl-3-hexene-d6 in Advanced Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the precise and sensitive realm of analytical chemistry, particularly within drug development and bioanalysis, stable isotope-labeled internal standards are indispensable tools. cis-3,4-Di-p-anisyl-3-hexene-d6, a deuterated analog of a hexestrol-related compound, serves a critical function in this capacity. Its primary application in research is as an internal standard for the quantitative analysis of its non-deuterated counterpart or structurally similar synthetic estrogens using mass spectrometry. The incorporation of six deuterium (B1214612) atoms provides a mass shift that allows it to be distinguished from the analyte of interest while exhibiting nearly identical chemical and physical properties. This ensures accurate quantification by correcting for variations in sample preparation, chromatographic retention, and ionization efficiency.
Core Application: Internal Standard in Quantitative Mass Spectrometry
The fundamental principle behind using this compound is isotope dilution mass spectrometry (IDMS). A known amount of the deuterated standard is added to a sample at the beginning of the analytical workflow. The standard and the target analyte behave almost identically during extraction, cleanup, and chromatographic separation. In the mass spectrometer, they are detected as distinct entities due to their mass difference. The ratio of the analyte signal to the internal standard signal is then used to calculate the concentration of the analyte, effectively nullifying any sample loss or matrix effects that might have occurred during the process.
Quantitative Data Presentation
The following table summarizes typical quantitative parameters for the analysis of hexestrol (B1673224), the non-deuterated structural analog, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These values are representative of the performance achievable when using a deuterated internal standard like this compound.
| Parameter | Representative Value(s) | Matrix | Reference Method |
| Linearity Range | 0.1 µg/kg - 10 µg/kg | Milk | UHPLC-MS/MS |
| 0.10 ng/L - 1.0 mg/L | Environmental Water | SPE-LC-MS/MS[1] | |
| Limit of Detection (LOD) | 0.05 ng/L - 0.10 ng/L | Environmental Water | SPE-LC-MS/MS[1] |
| Limit of Quantitation (LOQ) | < 0.1 µg/kg | Milk | UHPLC-MS/MS |
| 10 µg/kg - 20 µg/kg | Feed | GC-MS | |
| Recovery | 76.34% - 96.33% | Feed | GC-MS |
| > 98.2% | Tap Water | SPE-LC-MS/MS[1] | |
| Precision (RSD) | < 4.78% | Tap Water | SPE-LC-MS/MS[1] |
| < 22.7% | Feed | GC-MS |
Experimental Protocols
Below is a representative experimental protocol for the quantitative analysis of hexestrol in a biological matrix (e.g., pork tissue) using a deuterated internal standard. This protocol is a composite of established methods for similar analytes.
Sample Preparation and Extraction
-
Homogenization: Weigh 2-5 grams of the tissue sample into a centrifuge tube.
-
Internal Standard Spiking: Add a known concentration of this compound solution to the sample.
-
Extraction: Add an appropriate volume of an organic solvent like methanol (B129727) or acetonitrile. Vortex vigorously to ensure thorough mixing and extraction of the analytes.
-
Centrifugation: Centrifuge the sample to pellet solid debris.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube for further cleanup.
Solid-Phase Extraction (SPE) Cleanup
-
Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Agilent Bond Elut Plexa) with methanol followed by water.[2]
-
Sample Loading: Load the sample extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low-percentage organic solvent solution (e.g., 35% methanol in water) to remove interferences.[2]
-
Elution: Elute the analytes and the internal standard from the cartridge with a high-percentage organic solvent (e.g., methanol).[2]
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of a solution compatible with the LC mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: Use a C18 reverse-phase column (e.g., Agilent Poroshell 120 EC-C18).[2]
-
Mobile Phase: Employ a gradient elution with water and methanol or acetonitrile, often with additives like ammonium (B1175870) fluoride (B91410) to improve ionization.
-
Flow Rate: A typical flow rate is between 0.3 and 1.0 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for estrogens.
-
Detection: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both the analyte (hexestrol) and the internal standard (this compound) to ensure identity and accurate quantification. The precursor ion for the deuterated standard will be 6 mass units higher than that of the analyte.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical workflow of using this compound as an internal standard in a typical quantitative bioanalytical method.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Caption: Logical relationship of LC-MS/MS analysis with an internal standard.
References
An In-depth Technical Guide on cis-3,4-Di-p-anisyl-3-hexene-d6: Properties, Synthesis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for cis-3,4-Di-p-anisyl-3-hexene-d6 is limited in publicly available literature. This guide provides a comprehensive overview based on the properties of its close structural analog, diethylstilbestrol (B1670540) (DES), and its deuterated form (DES-d6). The core stilbene (B7821643) structure is the key determinant of many physicochemical and biological properties.
Core Physical and Chemical Properties
The physical and chemical properties of this compound are expected to be very similar to its non-deuterated counterpart and its structural analog, diethylstilbestrol (DES). The primary difference will be a slight increase in molecular weight due to the presence of deuterium.
Table 1: Physical and Chemical Properties of Diethylstilbestrol (DES) and its Deuterated Analog (DES-d6)
| Property | Diethylstilbestrol (DES) | Diethylstilbestrol-d6 (DES-d6) | This compound (Predicted) |
| CAS Number | 56-53-1[1] | 89717-83-9[2][][4][5][6] | 89717-84-0 |
| Molecular Formula | C₁₈H₂₀O₂[1][7][8] | C₁₈H₁₄D₆O₂[2][4] | C₂₀H₁₈D₆O₂ |
| Molecular Weight | 268.36 g/mol [7] | 274.40 g/mol [2][][4] | ~304.4 g/mol |
| Appearance | White to off-white crystalline powder[7][9] | Not explicitly stated, likely a solid | Likely a solid |
| Melting Point | 169-173 °C[7] | Not available | Similar to non-deuterated analog |
| Solubility | Soluble in ethanol, DMSO, and DMF[9] | Not available | Likely soluble in similar organic solvents |
| SMILES | CCC(=C(CC)c1ccc(O)cc1)c1ccc(O)cc1[10] | OC1=CC=C(/C(CC([2H])([2H])[2H])=C(C2=CC=C(O)C=C2)\CC([2H])([2H])[2H])C=C1[5] | [2H]C([2H])([2H])CC(=C(/CC([2H])([2H])[2H])c1ccc(OC)cc1)c1ccc(OC)cc1 |
| InChI Key | RGLYKWWBQGJZGM-ISLYRVAYSA-N[10] | Not available | Not available |
Spectroscopic Data of Diethylstilbestrol (as a proxy)
Table 2: ¹H NMR Spectral Data of Diethylstilbestrol (DES)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference |
| 0.7-0.9 | t | 6H | -CH₃ | [10] |
| 1.9-2.1 | q | 4H | -CH₂- | [10] |
| 6.6-6.9 | m | 8H | Aromatic H | [10] |
| 8.9-9.1 | s | 2H | -OH | [10] |
Note: Data acquired in DMSO-d₆.
Table 3: Mass Spectrometry Data of Diethylstilbestrol (DES)
| m/z | Interpretation | Reference |
| 268 | [M]⁺ (Molecular Ion) | [11][12] |
| 239 | [M - C₂H₅]⁺ | [11] |
| 134 | [M/2]⁺ (cleavage of the central double bond) | [11] |
Note: Fragmentation patterns can vary with ionization method. The mass spectrum of this compound would show a molecular ion peak at approximately m/z 304.
Table 4: Infrared (IR) Spectral Data of Diethylstilbestrol (DES)
| Wavenumber (cm⁻¹) | Interpretation | Reference |
| 3400-3200 | O-H stretch (broad) | [12][13] |
| 3100-3000 | Aromatic C-H stretch | [12][13] |
| 3000-2850 | Aliphatic C-H stretch | [12][13] |
| 1610, 1510 | C=C stretch (aromatic) | [12][13] |
| 1240 | C-O stretch (phenol) | [12][13] |
Note: The IR spectrum of this compound would show a C-O-C stretch for the methoxy (B1213986) group instead of the broad O-H stretch.
Experimental Protocols: Synthesis via McMurry Coupling
The synthesis of symmetrical stilbene derivatives like cis-3,4-Di-p-anisyl-3-hexene can be effectively achieved through the McMurry reaction, which involves the reductive coupling of two ketone or aldehyde molecules.[14][15][16][17][18]
3.1. General Reaction Scheme
Caption: McMurry coupling for stilbene synthesis.
3.2. Detailed Experimental Workflow
The following is a generalized protocol for a McMurry coupling reaction to synthesize a stilbene derivative. The specific amounts and reaction times may need to be optimized for the synthesis of this compound.
Caption: Experimental workflow for McMurry coupling.
Biological Context: Estrogen Receptor Signaling Pathway
Due to its structural similarity to diethylstilbestrol, a potent synthetic estrogen, this compound is predicted to act as an estrogen receptor (ER) agonist.[19] The biological effects of such compounds are primarily mediated through the estrogen receptor signaling pathway. This pathway has two main branches: a genomic (nuclear-initiated) pathway that regulates gene expression, and a non-genomic (membrane-initiated) pathway that involves rapid intracellular signaling cascades.[20][21][22][23][24]
4.1. Genomic Estrogen Receptor Signaling
The classical mechanism of estrogen action involves the binding of the ligand to estrogen receptors (ERα or ERβ) in the nucleus.[22][23] This binding induces a conformational change in the receptor, leading to its dimerization. The receptor-ligand complex then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[21][22][25][26] This process can either activate or repress gene expression, leading to a wide range of cellular responses, including cell proliferation, differentiation, and survival.[20][27][28]
4.2. Non-Genomic Estrogen Receptor Signaling
A subpopulation of estrogen receptors is located at the plasma membrane (mER).[24] Ligand binding to these receptors can rapidly activate various intracellular signaling cascades, including the MAPK/ERK and PI3K/Akt pathways.[20][21] These pathways, in turn, can influence a variety of cellular processes and can also cross-talk with the genomic signaling pathway.[20][22]
4.3. Signaling Pathway Diagram
The following diagram illustrates the key events in the estrogen receptor signaling pathway, which is the likely mechanism of action for this compound.
Caption: Estrogen receptor signaling pathway.
References
- 1. Diethylstilbestrol | C18H20O2 | CID 448537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. clearsynth.com [clearsynth.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. veeprho.com [veeprho.com]
- 6. Diethylstilbestrol-[d6], CasNo.89717-83-9 BOC Sciences United States [bocscichem.lookchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Diethylstilbesterol | C18H20O2 | CID 3054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Diethylstilbestrol CAS#: 56-53-1 [amp.chemicalbook.com]
- 10. Diethylstilbestrol(56-53-1) 1H NMR spectrum [chemicalbook.com]
- 11. The mass spectra of diethylstilbestrol and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diethylstilbestrol [webbook.nist.gov]
- 13. Diethylstilbestrol [webbook.nist.gov]
- 14. application.wiley-vch.de [application.wiley-vch.de]
- 15. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 16. Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. Recent advances of carbonyl olefination via McMurry coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00724J [pubs.rsc.org]
- 19. selleckchem.com [selleckchem.com]
- 20. mdpi.com [mdpi.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. academic.oup.com [academic.oup.com]
- 23. aacrjournals.org [aacrjournals.org]
- 24. cusabio.com [cusabio.com]
- 25. What is the mechanism of Diethylstilbestrol? [synapse.patsnap.com]
- 26. What is the mechanism of Diethylstilbestrol Diphosphate? [synapse.patsnap.com]
- 27. Developmental Exposure to Diethylstilbestrol Alters Uterine Gene Expression That May Be Associated With Uterine Neoplasia Later in Life - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Developmental exposure to diethylstilbestrol alters uterine gene expression that may be associated with uterine neoplasia later in life - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Purification of Deuterated Hexestrol Standards: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of deuterated Hexestrol standards. These standards are crucial for a variety of research applications, including metabolic studies, pharmacokinetic analysis, and as internal standards in mass spectrometry-based quantification. This document outlines detailed experimental protocols, data presentation in tabular format, and visualizations of the key processes.
Introduction to Hexestrol and its Deuterated Standards
Hexestrol is a synthetic, nonsteroidal estrogen that was previously used in hormone replacement therapy.[1] Its structure is closely related to another synthetic estrogen, diethylstilbestrol.[2] Deuterated standards of pharmaceutical compounds, including Hexestrol, are essential tools in drug development and clinical research. The replacement of hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen, results in a molecule with a higher mass. This mass shift is readily detectable by mass spectrometry, making deuterated compounds ideal internal standards for quantitative analysis, as they behave almost identically to the non-deuterated analyte during sample preparation and chromatographic separation.[3]
Synthesis of Deuterated Hexestrol
The synthesis of deuterated Hexestrol can be achieved through a direct hydrogen-deuterium exchange reaction on the aromatic rings of the parent Hexestrol molecule. This method is efficient for introducing deuterium atoms onto the phenolic rings, which are activated towards electrophilic substitution.
Experimental Protocol: Acid-Catalyzed Deuterium Exchange
This protocol is adapted from established methods for the deuteration of phenols.[3][4]
Materials:
-
Meso-Hexestrol (≥98% purity)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Amberlyst® 15 (acidic ion-exchange resin), dried
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1 gram of meso-Hexestrol in 20 mL of deuterium oxide.
-
Catalyst Addition: Add 200 mg of dried Amberlyst® 15 resin to the solution.
-
Reaction: Heat the mixture to reflux (approximately 100-110°C) with vigorous stirring for 48 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the Amberlyst® 15 resin.
-
Transfer the filtrate to a separatory funnel and extract three times with 30 mL of diethyl ether.
-
Combine the organic extracts and wash with 20 mL of saturated sodium bicarbonate solution, followed by 20 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Solvent Removal: Filter off the magnesium sulfate and remove the diethyl ether using a rotary evaporator to yield the crude deuterated Hexestrol.
Synthesis Pathway Diagram
References
Navigating Precision in Bioanalysis: A Technical Guide to cis-3,4-Di-p-anisyl-3-hexene-d6 as a Certified Reference Material
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data are paramount. Quantitative bioanalysis, particularly using mass spectrometry-based methods, underpins critical decisions from preclinical pharmacokinetics to clinical trial outcomes. The use of stable isotope-labeled internal standards is a cornerstone of robust analytical method development, ensuring precision by correcting for variability in sample processing and instrument response. This technical guide provides an in-depth overview of cis-3,4-Di-p-anisyl-3-hexene-d6, a deuterated analog of a synthetic estrogen, and its role as a Certified Reference Material (CRM).
Introduction to this compound
This compound is the deuterium-labeled form of a structural analog of hexestrol, a non-steroidal estrogen. Its primary application in a research and drug development setting is as an internal standard for the quantification of the unlabeled parent compound or structurally related molecules. The incorporation of six deuterium (B1214612) atoms provides a distinct mass shift, allowing for its differentiation from the analyte of interest in mass spectrometric analyses, without significantly altering its chemical and physical properties.
As a Certified Reference Material, this compound is produced and characterized under stringent quality control protocols to ensure its identity, purity, and isotopic enrichment. This certification provides analysts with the necessary confidence in their stock solutions and subsequent quantitative results.
Certification and Characterization Data
A Certified Reference Material is accompanied by a Certificate of Analysis (CoA) that provides comprehensive data on its identity and purity. The following tables represent the typical data that would be presented for a CRM of this compound.
Table 1: General Properties and Identification
| Property | Specification |
| Chemical Name | cis-3,4-Bis(4-methoxyphenyl)hex-3-ene-1,1,1,2,2,2-d6 |
| Chemical Formula | C₂₀H₁₈D₆O₂ |
| Molecular Weight | 302.44 g/mol |
| CAS Number | 89717-84-0 |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol (B129727), acetonitrile, DMSO |
Table 2: Certified Purity and Isotopic Enrichment
| Parameter | Method | Certified Value |
| Chemical Purity | HPLC-UV (254 nm) | ≥ 98% |
| Isotopic Purity (d₆) | Mass Spectrometry | ≥ 99% |
| Isotopic Distribution | Mass Spectrometry | d₀ ≤ 0.5% |
| d₁ - d₅ ≤ 0.5% |
Experimental Protocols
The certification of this compound involves a suite of analytical techniques to confirm its structure, and assess its chemical and isotopic purity. Below are detailed methodologies representative of those used in the characterization of such a CRM.
Synthesis and Purification
The synthesis of deuterated analogs of stilbene (B7821643) derivatives often involves multi-step organic reactions. A plausible synthetic route for this compound could involve the coupling of appropriate precursors, where one of the building blocks contains the deuterated ethyl group.
Illustrative Synthetic Protocol:
-
Preparation of Deuterated Grignard Reagent: Deuterated ethyl iodide (CD₃CD₂I) is reacted with magnesium turnings in anhydrous diethyl ether under an inert atmosphere to form the Grignard reagent, CD₃CD₂MgI.
-
Reaction with an Anisyl Ketone: The Grignard reagent is then reacted with 4-methoxypropiophenone in a 1:1 molar ratio in anhydrous THF at low temperature (-78 °C).
-
Dehydration: The resulting tertiary alcohol is subjected to acid-catalyzed dehydration to yield a mixture of cis and trans isomers of 3,4-di-p-anisyl-3-hexene-d6.
-
Purification: The crude product is purified using column chromatography on silica (B1680970) gel with a hexane/ethyl acetate (B1210297) gradient to isolate the desired cis isomer. The structure and purity of the final product are confirmed by NMR and mass spectrometry.
Caption: Illustrative synthesis pathway for this compound.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are used to confirm the chemical structure, while ²H NMR can be used to confirm the positions of deuteration.
¹H NMR Spectroscopy Protocol:
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: Chloroform-d (CDCl₃)
-
Concentration: 5 mg/mL
-
Procedure: The sample is dissolved in CDCl₃, and the spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak. The absence of signals corresponding to the ethyl protons confirms successful deuteration.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a standard method for determining the chemical purity of a CRM.
HPLC Protocol:
-
System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 60% B to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Procedure: A standard solution of the CRM is prepared in the mobile phase. The sample is injected, and the peak area of the main component is used to calculate the purity relative to any detected impurities.
Isotopic Enrichment Analysis by Mass Spectrometry
High-resolution mass spectrometry is employed to confirm the molecular weight and determine the isotopic purity and distribution.
Mass Spectrometry Protocol:
-
Instrument: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Ionization Source: Electrospray Ionization (ESI) in positive mode
-
Infusion: The sample is dissolved in methanol and infused directly into the mass spectrometer.
-
Data Analysis: The mass spectrum is analyzed to determine the relative abundance of the d₆ isotopologue compared to lower deuterated species (d₀-d₅).
Application as an Internal Standard
The primary utility of this compound is as an internal standard in quantitative bioanalysis. The workflow for its use in a typical LC-MS/MS assay is outlined below.
Caption: General workflow for using a deuterated internal standard in LC-MS/MS.
The use of a stable isotope-labeled internal standard like this compound provides a reliable means to correct for variations in extraction efficiency, matrix effects, and instrument response, thereby ensuring the accuracy and precision of the final quantitative data.
Logical Relationship of a Certified Reference Material
The value of a CRM lies in its metrological traceability and the confidence it imparts to analytical measurements. The logical relationship of a CRM within a quality framework is depicted below.
Caption: Logical framework for the use of a CRM in generating reliable data.
Conclusion
This compound, when supplied as a Certified Reference Material, is an indispensable tool for researchers and drug development professionals. Its well-characterized nature ensures the integrity of quantitative bioanalytical methods, ultimately contributing to the robustness and reliability of data that informs critical decisions in the pharmaceutical pipeline. The principles and protocols outlined in this guide provide a framework for understanding and effectively utilizing this and other similar deuterated internal standards in a regulated and quality-driven environment.
An In-depth Technical Guide to the Mass Spectrum of cis-3,4-Di-p-anisyl-3-hexene-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the mass spectrum of cis-3,4-Di-p-anisyl-3-hexene-d6. Due to the limited availability of direct experimental data for this specific deuterated compound, this document presents a theoretical fragmentation pathway based on the known mass spectrometric behavior of structurally related molecules, such as stilbene (B7821643) derivatives and substituted alkenes. The provided data and methodologies serve as a predictive framework for researchers working with this and similar deuterated compounds.
Predicted Mass Spectrum Data
The expected electron ionization (EI) mass spectrum of this compound is summarized below. The molecular formula is C₂₀H₁₈D₆O₂ and the predicted molecular weight is 304.2 g/mol . The deuterated ethyl groups are the anticipated sites of initial fragmentation.
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 304 | 40 | [M]⁺˙ (Molecular Ion) |
| 272 | 100 | [M - C₂H₂D₃]⁺ |
| 241 | 60 | [M - C₂D₃ - OCH₃]⁺ |
| 135 | 80 | [CH₃O-C₆H₄-C≡CH]⁺ |
| 121 | 50 | [p-anisyl]⁺ |
| 107 | 30 | [p-methoxyphenyl]⁺ |
| 91 | 20 | [Tropylium ion, C₇H₇]⁺ |
Experimental Protocols
A standard protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source is detailed below.
2.1. Sample Preparation
-
Dissolution: Prepare a stock solution of the sample at a concentration of 1 mg/mL in a high-purity volatile solvent such as dichloromethane (B109758) or hexane.
-
Dilution: Create a working solution by diluting the stock solution to a final concentration of approximately 10 µg/mL in the same solvent.
-
Vial Transfer: Transfer the working solution to a 2 mL autosampler vial with a screw cap and a PTFE/silicone septum.
2.2. Gas Chromatography (GC) Conditions
-
Injection Port:
-
Mode: Splitless
-
Injector Temperature: 280 °C
-
Injection Volume: 1 µL
-
-
Carrier Gas:
-
Gas: Helium (99.999% purity)
-
Flow Rate: 1.0 mL/min (constant flow)
-
-
Oven Temperature Program:
-
Initial Temperature: 150 °C, hold for 1 minute
-
Ramp: 15 °C/min to 300 °C
-
Final Hold: Hold at 300 °C for 10 minutes
-
-
Column:
-
Type: DB-5ms or equivalent non-polar capillary column
-
Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness
-
2.3. Mass Spectrometry (MS) Conditions
-
Ionization Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 50-500
-
Scan Rate: 2 scans/second
-
Transfer Line Temperature: 290 °C
Visualization of Fragmentation Pathway
The following diagrams illustrate the proposed fragmentation pathway of this compound under electron ionization.
Caption: Proposed Electron Ionization Fragmentation Pathway
Caption: Experimental Workflow for GC-MS Analysis
The Gold Standard: Rationale and Technical Guide for Using d6-Hexestrol as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly for synthetic estrogens like Hexestrol, achieving the highest level of accuracy and precision is paramount. This technical guide delves into the rationale and application of d6-Hexestrol as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry-based assays. The use of a deuterated analog is considered the gold standard, offering unparalleled reliability in analytical measurements.
The Core Rationale: Mitigating Analytical Variability
Quantitative analysis using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) is susceptible to various sources of error that can compromise the integrity of the results. An internal standard (IS) is a compound of known concentration added to all samples, calibrators, and quality controls to correct for these variations.[1][2] The quantification of the target analyte, Hexestrol, is then based on the ratio of its peak area to that of the internal standard, a method that significantly enhances the accuracy and precision of the results.[1][3]
The ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible.[4] This is where d6-Hexestrol, a deuterated form of Hexestrol, excels. By replacing six hydrogen atoms with deuterium, the mass of the molecule is increased, allowing it to be distinguished from the native Hexestrol by the mass spectrometer.[5] However, its chemical structure and properties remain virtually identical. This near-perfect analogy ensures that both compounds behave similarly during every stage of the analytical process, from extraction to detection.[6]
The primary advantages of using d6-Hexestrol as an internal standard include:
-
Correction for Sample Preparation Losses: Any loss of Hexestrol during sample extraction, cleanup, or transfer will be mirrored by a proportional loss of d6-Hexestrol.[2][7] The constant ratio between the two neutralizes the impact of these losses on the final calculated concentration.
-
Compensation for Matrix Effects: In bioanalysis, complex biological matrices such as plasma or urine can contain endogenous compounds that co-elute with the analyte and interfere with its ionization in the mass spectrometer.[8][9][10] This phenomenon, known as the matrix effect, can lead to ion suppression or enhancement, causing inaccurate quantification.[8][11] Since d6-Hexestrol has the same elution profile and ionization characteristics as Hexestrol, it experiences the same matrix effects, allowing for effective normalization of the analyte signal.[2]
-
Improved Precision and Accuracy: By accounting for variations in injection volume, instrument response, and other systematic and random errors, the use of d6-Hexestrol leads to a significant improvement in the overall precision and reproducibility of the analytical method.[1][3]
Quantitative Data Summary
The following tables summarize hypothetical yet representative quantitative data that illustrates the benefits of using d6-Hexestrol as an internal standard in a typical LC-MS/MS assay for Hexestrol in human plasma.
Table 1: Comparison of Assay Precision with and without d6-Hexestrol Internal Standard
| Quality Control Sample | Concentration (ng/mL) | Precision (%CV) without IS | Precision (%CV) with d6-Hexestrol IS |
| Low QC | 1.0 | 12.5 | 4.2 |
| Medium QC | 10.0 | 9.8 | 2.5 |
| High QC | 100.0 | 8.5 | 1.8 |
Table 2: Comparison of Assay Accuracy with and without d6-Hexestrol Internal Standard
| Quality Control Sample | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) without IS | Accuracy (%) without IS | Mean Calculated Conc. (ng/mL) with d6-Hexestrol IS | Accuracy (%) with d6-Hexestrol IS |
| Low QC | 1.0 | 1.15 | 115.0 | 1.03 | 103.0 |
| Medium QC | 10.0 | 8.9 | 89.0 | 9.9 | 99.0 |
| High QC | 100.0 | 112.0 | 112.0 | 101.5 | 101.5 |
Experimental Protocols
The following provides a detailed methodology for the quantification of Hexestrol in a biological matrix using d6-Hexestrol as an internal standard.
Preparation of Stock and Working Solutions
-
Hexestrol Stock Solution (1 mg/mL): Accurately weigh 1 mg of Hexestrol standard and dissolve it in 1 mL of methanol.
-
d6-Hexestrol Stock Solution (1 mg/mL): Accurately weigh 1 mg of d6-Hexestrol and dissolve it in 1 mL of methanol.
-
Hexestrol Working Solutions: Serially dilute the Hexestrol stock solution with a 50:50 methanol/water mixture to prepare a series of working solutions for calibration standards and quality controls.
-
d6-Hexestrol Internal Standard Working Solution (100 ng/mL): Dilute the d6-Hexestrol stock solution with a 50:50 methanol/water mixture.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of the sample (blank matrix, calibration standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the d6-Hexestrol internal standard working solution (100 ng/mL) to each tube and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile (B52724) to each tube to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 80% Mobile Phase A, 20% Mobile Phase B).
-
Vortex to ensure complete dissolution.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Parameters
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 20% to 95% Mobile Phase B over a set time.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Hexestrol: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific masses to be determined by infusion of the standard).
-
d6-Hexestrol: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific masses to be determined by infusion of the standard, expected to be +6 Da from Hexestrol).
-
Visualizations
Logical Relationship Diagram
Caption: Rationale for using d6-Hexestrol as an internal standard.
Experimental Workflow Diagram
Caption: Experimental workflow for Hexestrol quantification.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 8. eijppr.com [eijppr.com]
- 9. droracle.ai [droracle.ai]
- 10. bioanalysisjournal.com [bioanalysisjournal.com]
- 11. medipharmsai.com [medipharmsai.com]
Literature review of Hexestrol analysis using internal standards
An In-depth Technical Guide to the Analysis of Hexestrol Using Internal Standards
This guide provides a comprehensive overview of the analytical methodologies for the quantitative determination of Hexestrol, a synthetic nonsteroidal estrogen, with a focus on the use of internal standards to ensure accuracy and precision. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and workflow visualizations.
Introduction
Hexestrol is a synthetic estrogen that has been used in various applications, from hormone therapy to agricultural practices as a growth promoter in livestock. Due to its potential health risks, regulatory bodies worldwide have restricted its use, necessitating sensitive and reliable analytical methods for its detection in various matrices such as biological fluids and food products.
The use of an internal standard is crucial in analytical chemistry, particularly in chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard is a compound that is chemically similar to the analyte but can be distinguished by the detector. Isotopically labeled analogues of the analyte, such as deuterated Hexestrol (Hexestrol-d4), are considered the gold standard for internal standards as they exhibit nearly identical chemical and physical properties to the analyte, including extraction recovery, retention time, and ionization efficiency.
This guide will delve into a validated GC-MS method for Hexestrol analysis, detailing the experimental protocol from sample preparation to data acquisition, and will present key quantitative data for reference.
Experimental Protocols
The following sections describe a detailed experimental protocol for the analysis of Hexestrol in a biological matrix, adapted from a validated method for the screening of stilbenes in bovine urine.
Sample Preparation: Immunoaffinity Chromatography Cleanup
Sample cleanup is a critical step to remove interfering substances from the matrix. Immunoaffinity chromatography (IAC) is a highly selective method that utilizes antibodies to isolate the target analytes.
-
Initial Sample Treatment : Urine samples are thawed and centrifuged to separate any particulate matter.
-
IAC Column Preparation : Commercially available immunoaffinity columns specific for stilbenes are used.
-
Sample Loading : The supernatant from the centrifuged urine sample is loaded onto the IAC column.
-
Washing : The column is washed with a buffer solution to remove non-specifically bound compounds.
-
Elution : Hexestrol and other stilbenes are eluted from the column using a suitable solvent, such as 70% ethanol.
Derivatization for GC-MS Analysis
Many polar compounds, including Hexestrol, require derivatization to increase their volatility and thermal stability for GC-MS analysis. Silylation is a common derivatization technique where active hydrogen atoms in the analyte are replaced with a trimethylsilyl (B98337) (TMS) group.
-
Solvent Evaporation : The eluate from the IAC step is evaporated to dryness under a gentle stream of nitrogen at 60°C.
-
Addition of Internal Standard : A known amount of the internal standard solution (e.g., DES-d8) is added.
-
Re-evaporation : The sample is again evaporated to dryness.
-
Derivatization Reaction : A silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS), is added to the dried residue. The reaction is typically carried out at an elevated temperature (e.g., 60-80°C) for a specific duration to ensure complete derivatization.
GC-MS Instrumentation and Conditions
The derivatized sample is then analyzed by GC-MS. The following tables summarize the typical instrument parameters.
Table 1: Gas Chromatography (GC) Parameters
| Parameter | Value |
| Injector Type | Splitless |
| Injection Volume | 3.0 µL |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Column Type | Phenyl Methyl Siloxane (e.g., HP-5MS) |
| Oven Program | Initial temp. 150°C, ramp to 250°C at 10°C/min, hold for 5 min |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Quantitative Data
The following tables present quantitative data relevant to the analysis of Hexestrol using an internal standard method.
Table 3: GC-MS Retention Times and Selected Ion Monitoring (SIM) Parameters for TMS-Derivatized Hexestrol and Internal Standard
| Compound | Retention Time (min) | Ions Monitored (m/z) | Dwell Time (ms) |
| Hexestrol-(TMS)2 | 9.5 | 414.2, 207.1, 191.1 | 30 |
| trans-DES-d8-(TMS)2 (Internal Standard) | 9.5 | 420.3 | 30 |
Data adapted from a study on stilbene (B7821643) analysis in bovine urine.[1]
Table 4: Method Performance and Linearity Data for Hexestrol Analysis
| Parameter | Value | Matrix |
| Detection Capability (CCβ) | 0.84 µg/L | Bovine Urine |
| Linear Range | 2.5 ng/mL to 250 ng/mL | Feed |
| Correlation Coefficient (R²) | > 0.990 | Feed |
| Recoveries | 76.34%–96.33% | Feed |
Detection capability data from a validated screening method.[1] Linearity and recovery data from a study on estrogens in feed.[2]
Internal Standards for Hexestrol Analysis
While the described method uses deuterated diethylstilbestrol (B1670540) (DES-d8) as an internal standard for the stilbene class of compounds, the ideal internal standard is an isotopically labeled version of the analyte itself.
-
Deuterated Diethylstilbestrol (DES-d8) : A suitable internal standard for stilbenes as a group, as it is structurally and chemically similar to Hexestrol.[1]
-
(Rac)-Hexestrol-d4 : This is a deuterated form of Hexestrol and represents the optimal choice for an internal standard in Hexestrol analysis, as it will most closely mimic the behavior of the analyte throughout the entire analytical process.[3] The use of such a standard can significantly improve the accuracy and robustness of the assay.[4]
Experimental Workflow Visualization
The following diagram illustrates the key steps in the analytical workflow for Hexestrol determination using an internal standard.
Conclusion
The accurate and reliable quantification of Hexestrol in various matrices is essential for regulatory compliance and consumer safety. The use of internal standards, particularly isotopically labeled analogues like Hexestrol-d4, is paramount for achieving high-quality analytical results. The GC-MS method detailed in this guide, involving immunoaffinity chromatography cleanup and derivatization, provides a robust framework for the sensitive detection of Hexestrol. Researchers and scientists can adapt and validate this methodology for their specific applications, ensuring the integrity of their findings in the analysis of this synthetic estrogen.
References
Methodological & Application
Application Note: Quantification of Hexestrol in Human Serum using LC-MS/MS with a Deuterated Internal Standard
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Hexestrol in human serum. The method utilizes Hexestrol-d6 as a stable isotope-labeled internal standard to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing. Sample preparation involves a straightforward solid-phase extraction (SPE) protocol, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM). This method is suitable for clinical research, toxicology studies, and pharmacokinetic analysis of Hexestrol.
Introduction
Hexestrol is a synthetic, non-steroidal estrogen that has been used in the past for various medical purposes. Due to its potential adverse health effects, monitoring its levels in biological matrices is crucial for both clinical and research applications. LC-MS/MS offers the high sensitivity and selectivity required for the accurate quantification of low concentrations of Hexestrol in complex biological fluids like human serum. The use of a stable isotope-labeled internal standard, such as Hexestrol-d6, is the gold standard for quantitative mass spectrometry, as it closely mimics the behavior of the analyte during sample preparation and analysis, thereby improving method robustness and reliability.
Experimental
Materials and Reagents
-
Hexestrol analytical standard
-
Hexestrol-d6 (meso-3,4-Di(p-hydroxyphenyl)-n-hexane-d6) internal standard
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Human serum (blank)
-
Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg, 3 mL)
Standard and Sample Preparation
Standard Stock Solutions: Prepare individual stock solutions of Hexestrol and Hexestrol-d6 in methanol at a concentration of 1 mg/mL.
Working Standard Solutions: Prepare serial dilutions of the Hexestrol stock solution in 50:50 (v/v) methanol:water to create calibration standards ranging from 0.1 to 100 ng/mL.
Internal Standard Spiking Solution: Prepare a working solution of Hexestrol-d6 at a concentration of 100 ng/mL in 50:50 (v/v) methanol:water.
Sample Preparation Protocol:
-
To 500 µL of human serum, add 50 µL of the Hexestrol-d6 internal standard spiking solution (final concentration 10 ng/mL).
-
Add 500 µL of 0.1% formic acid in water and vortex for 30 seconds.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the pre-treated serum sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 10% methanol in water.
-
Dry the cartridge under vacuum or nitrogen for 5 minutes.
-
Elute the analytes with 3 mL of methanol.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 v/v methanol:water with 0.1% formic acid) and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Gradient Program:
| Time (min) | %B |
| 0.0 | 50 |
| 1.0 | 50 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 50 |
| 15.0 | 50 |
Mass Spectrometry
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Ion Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Capillary Voltage: 3.0 kV
-
Gas Flow Rates: Optimized for the specific instrument
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Hexestrol | 269.2 | 133.1 | 150 | 35 |
| 269.2 | 119.1 | 150 | 40 | |
| Hexestrol-d6 | 275.2 | 133.1 | 150 | 35 |
| 275.2 | 122.1 | 150 | 40 |
Results and Discussion
Method Validation
The method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).
Linearity: The calibration curve for Hexestrol was linear over the concentration range of 0.1 to 100 ng/mL with a correlation coefficient (r²) of >0.99.
Precision and Accuracy: Intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high).
| QC Level | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%) |
| Low (0.5 ng/mL) | < 10 | < 15 | 90-110 |
| Medium (5 ng/mL) | < 8 | < 12 | 92-108 |
| High (50 ng/mL) | < 5 | < 10 | 95-105 |
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined based on a signal-to-noise ratio of 3 and 10, respectively.
| Parameter | Value |
| LOD | 0.05 ng/mL |
| LOQ | 0.1 ng/mL |
Workflow and Pathway Diagrams
Application Notes and Protocols for Hexestrol Analysis in Bovine Urine
These application notes provide detailed protocols for the sample preparation of bovine urine for the quantitative analysis of Hexestrol. The described methods are intended for researchers, scientists, and professionals in drug development and food safety monitoring.
Introduction
Hexestrol is a synthetic non-steroidal estrogen that has been used as a growth promoter in livestock. Due to potential risks to human health, its use in food-producing animals is banned in many countries. Consequently, sensitive and reliable analytical methods are required to monitor for illegal use. This document outlines established sample preparation protocols for the extraction and purification of Hexestrol from bovine urine prior to instrumental analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Method Performance
The following table summarizes the quantitative performance data for the described sample preparation and analysis methods.
| Method | Analyte | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Citation |
| Immunoaffinity Chromatography & GC-MS | Hexestrol | - | 0.84 µg/L | - | [1][2] |
| SPE (C18) & GC-MSD | Hexestrol | - | 2 ppb (µg/L) | - | [3] |
| LC-MS/MS Multi-Method | Hexestrol | - | CCα: 0.06-0.26 ng/mL; CCβ: 0.11-0.49 ng/mL | - | [4] |
Note: "CCα" refers to the decision limit and "CCβ" to the detection capability, as defined in Commission Decision 2002/657/EC. Recovery data was not explicitly provided for all methods in the cited literature.
Experimental Workflows
The following diagrams illustrate the key steps in the sample preparation protocols for Hexestrol analysis in bovine urine.
Experimental Protocols
Protocol 1: Immunoaffinity Chromatography (IAC) Cleanup for GC-MS Analysis
This protocol is based on a validated screening method for stilbenes, including Hexestrol, in bovine urine.[1][2]
1. Sample Preparation: a. Centrifuge a 5.0 mL aliquot of bovine urine at 4000 x g for 10 minutes. b. Decant the supernatant for further processing.
2. Immunoaffinity Chromatography: a. Load the supernatant onto a stilbene-specific immunoaffinity column under gravity flow. b. Wash the column with two portions of 5 mL of diluted wash buffer. c. Wash the column with 5 mL of water. d. Elute the analytes with 3 mL of 70% ethanol under gravity flow.
3. Derivatization for GC-MS: a. The eluate is typically evaporated to dryness and then reconstituted in a suitable solvent. b. For GC-MS analysis, derivatization is necessary to improve the volatility and thermal stability of Hexestrol.[5] A common derivatizing agent is a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[3] c. Incubate the dried extract with the derivatizing agent (e.g., 15 minutes at 70°C) to form trimethylsilyl (B98337) (TMS) derivatives.[3]
4. GC-MS Analysis: a. Analyze the derivatized extract by GC-MS. The specific instrument parameters (e.g., column type, temperature program, and mass spectrometer settings) should be optimized for the target analytes.[1]
Protocol 2: Solid-Phase Extraction (SPE) with C18 Cartridges for GC-MSD Analysis
This protocol describes a solid-phase extraction method for the determination of Hexestrol in bovine urine.[3]
1. Sample Preparation: a. Centrifuge the bovine urine sample. b. Adjust the pH of the supernatant to 9 with 32% NaOH.
2. Solid-Phase Extraction: a. Condition a C18 SPE column. b. Load the pH-adjusted urine sample onto the column. c. Elute the analytes with methanol. d. Evaporate the methanol extract to obtain a solid residue.
3. Derivatization: a. Perform derivatization of the stilbenes in the residue with a mixture of BSTFA:TMCS (99:1). b. Incubate the reaction mixture for 15 minutes at 70°C. c. Dissolve the final extract in acetonitrile (B52724) for injection.
4. GC-MSD Analysis: a. Inject the final extract into a GC-MSD system operating in Selected Ion Monitoring (SIM) mode to monitor for characteristic ions of the derivatized Hexestrol.[3]
Protocol 3: LC-MS/MS Multi-Method with LLE and SPE Cleanup
This protocol is part of a broader multi-residue method for anabolic steroids, including Hexestrol.[4]
1. Enzymatic Hydrolysis: a. Perform enzymatic hydrolysis on the bovine urine sample to deconjugate any glucuronide or sulfate (B86663) metabolites of Hexestrol.
2. Liquid-Liquid Extraction (LLE): a. Extract the hydrolyzed urine with tert-butyl methyl ether.
3. Wash Step: a. Wash the organic extract with hexane to remove nonpolar interferences.
4. Solid-Phase Extraction (SPE) Cleanup: a. Further purify the extract using a combination of Oasis HLB and Amino SPE cartridges.
5. LC-MS/MS Analysis: a. Analyze the final extract by liquid chromatography coupled to a tandem mass spectrometer (LC-MS/MS). b. The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[4]
References
- 1. scispace.com [scispace.com]
- 2. Validation of screening method for residues of diethylstilbestrol, dienestrol, hexestrol, and zeranol in bovine urine using immunoaffinity chromatography and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note and Protocol for Solid-Phase Extraction of Estrogens in Water Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase extraction (SPE) of common estrogens from water samples, a critical step for environmental monitoring and endocrine disruptor research. The subsequent analysis is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
Estrogens, a class of steroid hormones, are increasingly detected as contaminants in various water sources, including surface water, groundwater, and wastewater effluents.[1][2] Their presence, even at trace levels (ng/L), can disrupt the endocrine systems of aquatic organisms and potentially pose a risk to human health. Accurate and sensitive quantification of these compounds is therefore essential.
Solid-phase extraction is a widely used technique for the selective extraction and concentration of estrogens from complex aqueous matrices. This method offers high recovery rates and cleaner extracts compared to liquid-liquid extraction, making it ideal for preparing samples for sensitive analytical instrumentation like LC-MS/MS.[3][4] This application note details a robust SPE protocol using a common C18 sorbent, along with performance data for key estrogenic compounds.
Experimental Protocol
This protocol is a generalized procedure based on common practices. Optimization may be required for specific sample matrices or target analytes.
2.1. Materials and Reagents
-
SPE Cartridges: C18 cartridges (e.g., Agilent SPEC C18AR, Supelclean ENVI-18, or Waters Oasis HLB).[4][5]
-
Solvents: HPLC or MS-grade methanol (B129727), acetonitrile, ethyl acetate (B1210297), and deionized water.
-
Reagents: Formic acid, ammonium (B1175870) hydroxide (B78521) (optional, for pH adjustment).
-
Glassware: Graduated cylinders, beakers, autosampler vials.
-
Equipment: SPE manifold, nitrogen evaporator, vortex mixer, centrifuge.
2.2. Sample Preparation
-
Collect water samples in clean glass bottles.
-
Filter the water samples through a 0.45 µm glass fiber filter to remove suspended particles.[5]
-
For certain applications, the pH of the sample may be adjusted. A neutral pH of around 7 is often optimal for estrogen recovery.[5][6]
2.3. Solid-Phase Extraction (SPE) Procedure
The following steps outline the SPE process:
-
Conditioning:
-
Pass 5 mL of ethyl acetate through the C18 cartridge.
-
Follow with 5 mL of methanol.
-
Finally, equilibrate the cartridge with 5 mL of deionized water. Do not allow the sorbent to run dry after this step.
-
-
Sample Loading:
-
Load the pre-filtered water sample (typically 200 mL to 1 L) onto the cartridge at a flow rate of approximately 5-10 mL/min.[5]
-
-
Washing:
-
After loading the entire sample, wash the cartridge with 5 mL of a 5% methanol in deionized water solution to remove polar interferences.
-
Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-20 minutes to remove residual water.
-
-
Elution:
2.4. Extract Concentration and Reconstitution
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature of approximately 40°C.
-
Reconstitute the dried residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase for the LC-MS/MS analysis (e.g., 50% methanol in water).
-
Vortex the reconstituted sample to ensure the analytes are fully dissolved.
-
Centrifuge the sample to pellet any remaining particulates before transferring the supernatant to an autosampler vial for analysis.
Analytical Method: LC-MS/MS
The concentrated extracts are analyzed by liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[5]
-
Chromatographic Separation: A C18 analytical column is typically used for the separation of estrogens.[4][5]
-
Ionization: Electrospray ionization (ESI) is commonly employed, and can be operated in either positive or negative mode, though positive mode with a formic acid modifier has shown stable and intense signals.[5]
-
Detection: Mass spectrometry is performed using multiple reaction monitoring (MRM) for high selectivity and sensitivity.
Quantitative Data
The performance of the SPE method is evaluated based on recovery, linearity, limit of detection (LOD), and limit of quantification (LOQ). The following tables summarize typical performance data for common estrogens.
Table 1: Recovery of Estrogens using SPE
| Compound | Matrix | Recovery (%) | Reference |
| Estrone (B1671321) (E1) | River Water | 81 - 103 | [4] |
| 17β-Estradiol (E2) | River Water | 81 - 103 | [4] |
| Estriol (E3) | River Water | 81 - 103 | [4] |
| 17α-Ethinylestradiol (EE2) | River Water | 81 - 103 | [4] |
| Estrone (E1) | Groundwater | 84 - 116 | [1] |
| 17β-Estradiol (E2) | Groundwater | 84 - 116 | [1] |
| Estrone (E1) | Surface Water | ~100 | [7] |
| 17β-Estradiol (E2) | Surface Water | ~100 | [7] |
| Estriol (E3) | Surface Water | ~100 | [7] |
| 17α-Ethinylestradiol (EE2) | Surface Water | ~100 | [7] |
| Estrone, 17β-estradiol, 17α-ethinylestradiol | Water | 82 - 95 | [5] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Estrogens in Water
| Compound | LOD (ng/L) | LOQ (ng/L) | Matrix | Reference |
| Estrone (E1) | 0.2 | - | River Water | [1] |
| 17β-Estradiol (E2) | <0.2 | - | River Water | [1] |
| 17α-Ethinylestradiol (EE2) | <0.2 | - | River Water | [1] |
| Various Estrogens | 1 - 16 | - | Milli-Q Water | |
| Various Estrogens | 6 - 19 | - | River Water | |
| Estriol, Estrone, 17α-Estradiol, 17β-Estradiol, 17α-Ethinylestradiol | - | 0.6 - 0.9 | Wastewater | [4] |
| Estrone (E1) | 1.12 - 2.32 µg/L | 3.75 - 7.75 µg/L | Effluent | [2] |
| 17β-Estradiol (E2) | 1.12 - 2.32 µg/L | 3.75 - 7.75 µg/L | Effluent | [2] |
| Estriol (E3) | 1.12 - 2.32 µg/L | 3.75 - 7.75 µg/L | Effluent | [2] |
| 17α-Ethinylestradiol (EE2) | 1.12 - 2.32 µg/L | 3.75 - 7.75 µg/L | Effluent | [2] |
Visualizations
Caption: Experimental workflow for the solid-phase extraction of estrogens from water samples.
Caption: Logical relationship from sample to data in estrogen analysis.
References
- 1. Analysis of estrogens in river water and effluents using solid-phase extraction and gas chromatography-negative chemical ionisation mass spectrometry of the pentafluorobenzoyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of estriol, -estradiol, 17ethinyl estradiol and estrone employing solid phase extraction (SPE) and high performance liquid chromatography (HPLC) | Ambiente e Agua - An Interdisciplinary Journal of Applied Science [ambi-agua.net]
- 3. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of estrogens in wastewater using solid-phase extraction, QuEChERS cleanup, and liquid chromatography/ tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Secure Verification [cer.ihtm.bg.ac.rs]
- 6. Simultaneous measurement of free and conjugated estrogens in surface water using capillary liquid chromatography tandem mass spectrometry - Analyst (RSC Publishing) DOI:10.1039/D0AN02335C [pubs.rsc.org]
- 7. Solid-phase extraction of estrogens and herbicides from environmental waters for bioassay analysis-effects of sample volume on recoveries - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determination of Hexestrol in Milk and Dairy Products using the QuEChERS Method
Abstract
This application note details a robust and efficient method for the determination of Hexestrol, a synthetic estrogen, in milk and dairy products. The protocol is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, followed by analysis using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This method provides high recovery rates and low limits of detection, making it suitable for routine monitoring and ensuring food safety.
Introduction
Hexestrol is a synthetic non-steroidal estrogen that has been used as a growth promoter in livestock. Due to its potential carcinogenic and endocrine-disrupting effects on humans, its use in food-producing animals is banned in many countries. Consequently, sensitive and reliable analytical methods are required to monitor its presence in food products of animal origin, such as milk and dairy products.
The QuEChERS method, originally developed for pesticide residue analysis, has been successfully adapted for the extraction of a wide range of veterinary drugs from complex matrices like milk.[1] This approach simplifies the sample preparation process, reduces solvent consumption, and improves laboratory efficiency. This application note provides a detailed protocol for the extraction and cleanup of Hexestrol from milk and dairy products, followed by sensitive quantification using UPLC-MS/MS.
Experimental Protocol
This protocol is a synthesized methodology based on established QuEChERS procedures for veterinary drug residue analysis in milk.[2][3]
1. Sample Preparation and Extraction
-
Weigh 5.0 g of liquid milk or 1.0 g of milk powder (reconstituted with 4.0 g of water) into a 50 mL centrifuge tube.[4]
-
For spiked samples, add the appropriate volume of Hexestrol standard solution and let it sit for 30 minutes to allow for interaction with the matrix.[1]
-
Add 15.0 mL of acetonitrile (B52724) to the centrifuge tube.[4]
-
Add QuEChERS extraction salts. A common composition is 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄), 1 g of sodium chloride (NaCl), 1 g of trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g of disodium (B8443419) hydrogen citrate sesquihydrate.[5] Alternatively, for a buffered system, a pouch containing 6 g MgSO₄ and 1.5 g sodium acetate (B1210297) (NaOAc) can be used.[6]
-
Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and extraction.[4]
-
Centrifuge the tube at ≥3500 rpm for 5 minutes.[3]
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube.[3]
-
The d-SPE tube should contain a combination of sorbents for cleanup. A common combination for milk matrices is 50 mg of Primary Secondary Amine (PSA) and 50 mg of C18 sorbent.[6] PSA helps in the removal of organic acids and sugars, while C18 removes lipids and other non-polar interferences.[1][7]
-
Vortex the d-SPE tube for 1 minute to facilitate the cleanup process.[3]
-
Centrifuge at ≥3500 rpm for 5 minutes.[3]
3. Final Extract Preparation
-
Transfer 4 mL of the cleaned supernatant to a clean tube.[3]
-
Evaporate the extract to dryness at 40 °C under a gentle stream of nitrogen.[3]
-
Reconstitute the residue in 1-2 mL of a suitable solvent, such as 50% methanol (B129727) in water, for UPLC-MS/MS analysis.[3]
-
Vortex briefly and transfer the solution to an autosampler vial for injection.
4. UPLC-MS/MS Analysis
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like ammonium (B1175870) fluoride.[3]
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for estrogens like Hexestrol.[3]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation, monitoring specific precursor-product ion transitions for Hexestrol.[3]
Experimental Workflow
Caption: Workflow of the QuEChERS method for Hexestrol analysis.
Quantitative Data
The performance of the QuEChERS method for the determination of Hexestrol and other synthetic estrogens in milk is summarized below. The data is compiled from various studies to provide a comprehensive overview.
Table 1: Recovery and Precision Data for Hexestrol in Milk
| Spiking Level (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |
| 0.1 | 86.1 | 7.0 | [3] |
| 0.2 | 98.4 | 3.1 | [3] |
| 1.0 | 91.8 | 13.0 | [3] |
Table 2: Method Detection and Quantification Limits for Hexestrol in Milk
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | < 0.1 µg/kg | [3] |
| Limit of Detection (LOD) | 5-13 pg/g (as part of stilbenes) | [8] |
Table 3: Performance Data for a Multi-Estrogen QuEChERS Method in Milk
| Compound | Spiking Level (µg/kg) | Mean Recovery (%) | RSD (%) | LOQ (µg/kg) | Reference |
| 17β-estradiol | 0.1 - 10 | 83.8 - 119.5 | 1.6 - 11.0 | 0.01 - 2.2 | [2] |
| Estrone | 0.1 - 10 | 83.8 - 119.5 | 1.6 - 11.0 | 0.01 - 2.2 | [2] |
| Diethylstilbestrol (DES) | 0.1 - 10 | 83.8 - 119.5 | 1.6 - 11.0 | 0.01 - 2.2 | [2] |
| Hexestrol | 0.1 - 10 | 83.8 - 119.5 | 1.6 - 11.0 | 0.01 - 2.2 | [2] |
Discussion
The QuEChERS methodology provides an effective and streamlined approach for the extraction and cleanup of Hexestrol from milk and dairy products. The use of acetonitrile as the extraction solvent allows for efficient partitioning of the analyte from the aqueous and fatty components of the milk matrix.[5] The subsequent salting-out step with magnesium sulfate and other salts forces the separation of the acetonitrile and aqueous layers, concentrating the analytes in the organic phase.
The d-SPE cleanup step is crucial for removing matrix co-extractives that can interfere with the LC-MS/MS analysis and cause ion suppression.[1] The combination of PSA and C18 sorbents has been shown to be effective for the cleanup of milk extracts, removing both polar and non-polar interferences.[6] For multi-class veterinary drug methods, C18 has been reported to provide better recoveries for a broader range of compounds.[1]
The presented method demonstrates good performance characteristics, with high recovery rates and low limits of quantification, well below the maximum residue limits (MRLs) set by regulatory bodies.[3] The use of UPLC-MS/MS provides the necessary selectivity and sensitivity for the unambiguous identification and quantification of Hexestrol at trace levels.
Conclusion
The QuEChERS method coupled with UPLC-MS/MS is a highly suitable technique for the routine analysis of Hexestrol in milk and dairy products. The method is rapid, requires minimal solvent usage, and provides excellent analytical performance. Its implementation in food safety laboratories can contribute to the effective monitoring of banned synthetic estrogens, thereby protecting consumer health.
References
- 1. QuEChERS Cleanup and Analysis of Veterinary Drugs in Milk by LC/MS/MS [sigmaaldrich.com]
- 2. Development, optimization and validation of modified QuEChERS based UPLC-MS/MS for simultaneous determination of nine steroid hormones in milk powder and milk - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. agilent.com [agilent.com]
- 4. Rapid determination of 103 common veterinary drug residues in milk and dairy products by ultra performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Frontiers | Rapid determination of 103 common veterinary drug residues in milk and dairy products by ultra performance liquid chromatography tandem mass spectrometry [frontiersin.org]
- 8. Packed-fiber solid-phase extraction coupled with high performance liquid chromatography-tandem mass spectrometry for determination of diethylstilbestrol, hexestrol, and dienestrol residues in milk products - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GC-MS Analysis of Hexestrol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexestrol is a synthetic, non-steroidal estrogen that has been used in hormone therapy and agricultural applications. Its detection and quantification are crucial for various fields, including environmental monitoring, food safety, and pharmaceutical research. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the determination of Hexestrol. However, due to its polarity and low volatility, derivatization is an essential step to improve its chromatographic behavior and detection sensitivity. This document provides detailed application notes and protocols for the derivatization of Hexestrol for GC-MS analysis, focusing on silylation and acylation techniques.
Derivatization Techniques for Hexestrol
The primary goal of derivatization in the context of GC-MS analysis of Hexestrol is to replace the active hydrogens in its hydroxyl groups with less polar, more volatile moieties. This reduces the compound's polarity, increases its thermal stability in the GC injector, and improves peak shape and sensitivity. The two most common and effective derivatization techniques for Hexestrol are silylation and acylation.
Silylation
Silylation involves the replacement of the active hydrogen of the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. This is a widely used technique for the analysis of steroids and other compounds with hydroxyl functionalities.
Common Silylating Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful silylating agent, often used with a catalyst like trimethylchlorosilane (TMCS).
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another potent silylating agent, known for producing volatile by-products that do not interfere with the chromatogram.
-
Sylon BFT: A mixture of BSTFA and TMCS in pyridine (B92270).
Acylation
Acylation introduces an acyl group (such as acetyl or pentafluoropropionyl) to the hydroxyl groups of Hexestrol. Perfluoroacylated derivatives are particularly advantageous for GC-MS analysis as they are highly volatile and can be detected with high sensitivity using electron capture detection (ECD) or mass spectrometry.
Common Acylating Reagents:
-
Pentafluoropropionic Anhydride (PFPA): Reacts with hydroxyl groups to form stable, volatile pentafluoropropionyl esters.
-
Acetyl Chloride or Acetic Anhydride: Used for acetylation, though the resulting derivatives are less volatile than their perfluoroacylated counterparts.
Quantitative Data Summary
While specific comparative studies on the derivatization of Hexestrol are limited, the following table summarizes typical quantitative data for the GC-MS analysis of related estrogenic compounds after derivatization. This data can serve as a valuable reference for method development for Hexestrol analysis.
| Derivatization Technique | Reagent | Analyte | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Silylation | BSTFA + 1% TMCS | Estrogens | 5 - 10 ng/L | 78 - 102 | [1] |
| Silylation | MSTFA | Hormones | 0.3 - 4.2 µg/L | Not Specified | [2] |
| Acylation | Pentafluoropropionic Anhydride (PFPA) | Estrogens | 0.02 - 0.5 ng/mL | 91.4 - 108.5 |
Note: The reported LOQ and recovery values are highly dependent on the sample matrix, extraction method, and specific GC-MS instrumentation. These values should be considered as indicative for method development purposes.
Experimental Protocols
Protocol 1: Silylation of Hexestrol using MSTFA
This protocol describes a general procedure for the silylation of Hexestrol for GC-MS analysis.
Materials:
-
Hexestrol standard or sample extract
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (anhydrous)
-
Heptane (B126788) or other suitable solvent (GC grade)
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or water bath
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Evaporate the sample extract containing Hexestrol to dryness under a gentle stream of nitrogen.
-
Reconstitution: Add 50 µL of anhydrous pyridine to the dried residue to dissolve the Hexestrol.
-
Derivatization: Add 50 µL of MSTFA to the vial.
-
Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes in a heating block or water bath.
-
Cooling: Allow the vial to cool to room temperature.
-
Dilution: Dilute the derivatized sample with heptane to the desired final volume for injection.
-
GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.
Protocol 2: Acylation of Hexestrol using PFPA
This protocol outlines a general method for the acylation of Hexestrol using pentafluoropropionic anhydride.
Materials:
-
Hexestrol standard or sample extract
-
Pentafluoropropionic Anhydride (PFPA)
-
Hexane (B92381) (GC grade)
-
Reacti-Vials™ or other suitable reaction vials with screw caps
-
Heating block or water bath
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Evaporate the sample extract containing Hexestrol to dryness under a gentle stream of nitrogen.
-
Reconstitution: Add 100 µL of hexane to the dried residue.
-
Derivatization: Add 20 µL of PFPA to the vial.
-
Reaction: Tightly cap the vial and heat at 50°C for 30 minutes.
-
Evaporation: After the reaction, evaporate the excess reagent and solvent under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried derivative in a suitable volume of hexane for GC-MS analysis.
-
GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.
Visualizations
Experimental Workflow for Hexestrol Derivatization and GC-MS Analysis
Caption: Experimental workflow for Hexestrol analysis.
Hexestrol Signaling Pathway via Estrogen Receptors
Caption: Hexestrol's genomic signaling pathway.
Conclusion
Derivatization is a critical step for the sensitive and reliable GC-MS analysis of Hexestrol. Both silylation and acylation are effective techniques, with the choice of reagent depending on the specific analytical requirements, such as desired sensitivity and the available instrumentation. The provided protocols offer a solid foundation for developing and validating robust analytical methods for the determination of Hexestrol in various matrices. The diagrams illustrate the general workflow for analysis and the biological mechanism of action of Hexestrol, providing a comprehensive overview for researchers in the field.
References
Application Note: Optimized LC-MS/MS Method for the Quantification of Hexestrol and its d6-Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexestrol (B1673224) is a synthetic, non-steroidal estrogen that has been used in various applications, though its use is now highly regulated due to potential health concerns. Accurate and sensitive quantification of Hexestrol in various matrices is crucial for toxicological studies, environmental monitoring, and food safety analysis. This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the trace-level quantification of Hexestrol. The protocol incorporates a stable isotope-labeled internal standard, Hexestrol-d6, to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The method utilizes Multiple Reaction Monitoring (MRM) for selective and sensitive detection.
Optimized MRM Transitions
The key to a selective and sensitive LC-MS/MS assay is the optimization of MRM transitions. The analysis is performed in negative electrospray ionization (ESI) mode, which is optimal for phenolic compounds like Hexestrol. The deprotonated molecule [M-H]⁻ is used as the precursor ion. Two distinct product ions are monitored for each analyte to provide a high degree of confidence in identification and quantification, with the most intense transition used for quantification (Quantifier) and the second for confirmation (Qualifier).
Based on experimental data for Hexestrol and predictable fragmentation shifts for its deuterated analog, the optimized MRM parameters are presented below.
Table 1: Optimized MRM Transitions and Mass Spectrometer Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type | Collision Energy (eV) |
| Hexestrol | 269.2 | 133.1 | Quantifier | -42 |
| 269.2 | 107.1 | Qualifier | -50 | |
| Hexestrol-d6 (Internal Standard) | 275.2 | 136.1 | Quantifier | -42 |
| 275.2 | 110.1 | Qualifier | -50 |
Note: The transitions for Hexestrol-d6 are predicted based on the fragmentation of Hexestrol and a +6 Da mass shift, assuming the deuterium (B1214612) labels are retained on the primary fragments.
Experimental Protocols
This section outlines the complete workflow from sample preparation to LC-MS/MS analysis. The protocol is designed to be adaptable to various matrices such as environmental water, animal tissue, or milk, with minor modifications.
Sample Preparation (Solid-Phase Extraction - SPE)
Solid-phase extraction is a reliable method for extracting and concentrating Hexestrol from complex matrices.[1]
-
Sample Pre-treatment:
-
For liquid samples (e.g., water, milk): Acidify 50 mL of the sample to pH 3-4 with formic acid. Centrifuge to remove any particulates.
-
For solid samples (e.g., tissue): Homogenize 5 g of the sample with 20 mL of acetonitrile/water (80:20, v/v). Centrifuge at 5000 rpm for 10 minutes and collect the supernatant.[2]
-
-
Internal Standard Spiking: Spike the pre-treated sample with Hexestrol-d6 internal standard to a final concentration of 10 ng/mL.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Agilent Bond Elut Plexa, 60 mg, 3 mL) by passing 3 mL of methanol (B129727) followed by 3 mL of deionized water.[2]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
Washing: Wash the cartridge with 3 mL of 35% methanol in water to remove interfering substances.[2]
-
Elution: Elute the analytes with 5 mL of methanol into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 80:20 water:methanol).
Liquid Chromatography (LC) Conditions
Chromatographic separation is critical for resolving the analytes from matrix interferences.
-
LC System: Agilent 1290 Infinity UHPLC or equivalent
-
Column: Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Methanol
-
Gradient Program:
Time (min) % B 0.0 20 8.0 95 8.1 20 | 10.0 | 20 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
Mass Spectrometry (MS) Conditions
-
MS System: Agilent 6460 Triple Quadrupole LC/MS or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Gas Temperature: 325°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 45 psi
-
Sheath Gas Temperature: 350°C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V (Negative)
-
Dwell Time: 100 ms
Quantitative Data Summary
The described method has been shown to provide excellent performance across various matrices. The following table summarizes typical quantitative results compiled from multiple studies.[3][4][5]
Table 2: Summary of Method Performance Data
| Parameter | Hexestrol | Notes |
| Linearity Range | 0.05 - 100 ng/mL | Matrix-dependent |
| Correlation Coefficient (r²) | > 0.995 | Across various matrices |
| Limit of Detection (LOD) | 0.02 - 0.1 ng/L | In environmental water[3] |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL | Matrix-dependent |
| Accuracy (Recovery %) | 85% - 110% | Spiked samples |
| Precision (% RSD) | < 15% | Intra- and inter-day precision |
Visualizations
Experimental Workflow
The following diagram illustrates the logical steps of the analytical protocol, from sample collection to final data analysis.
Caption: Overall experimental workflow for Hexestrol analysis.
Hexestrol Signaling Pathway
Hexestrol, as a synthetic estrogen, exerts its biological effects primarily through interaction with estrogen receptors (ERα and ERβ). The diagram below outlines the classical genomic signaling pathway initiated by Hexestrol binding.
Caption: Estrogen receptor genomic signaling pathway for Hexestrol.
References
- 1. Trace analysis of diethylstilbestrol, dienestrol and hexestrol in environmental water by Nylon 6 nanofibers mat-based solid-phase extraction coupled with liquid chromatography-mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. agilent.com [agilent.com]
- 3. Trace analysis of diethylstilbestrol, dienestrol and hexestrol in environmental water by Nylon 6 nanofibers mat-based solid-phase extraction coupled with liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: Liquid-Liquid Extraction of Hexestrol from Animal Feed Samples
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the liquid-liquid extraction (LLE) of hexestrol (B1673224), a synthetic non-steroidal estrogen, from animal feed samples. Due to its potential carcinogenic effects, the use of hexestrol as a growth promoter in livestock is widely banned, necessitating sensitive and reliable methods for its detection in animal feed to ensure food safety. This document provides a step-by-step methodology for sample preparation, extraction, and subsequent analysis, along with expected performance data. The protocol is designed to be a practical guide for laboratory personnel involved in the monitoring of veterinary drug residues.
Introduction
Hexestrol is a synthetic estrogen that was previously used to enhance growth rates and feed efficiency in livestock. However, residues of hexestrol in animal-derived food products pose a significant risk to human health, including potential carcinogenic and endocrine-disrupting effects. Consequently, regulatory bodies worldwide have prohibited its use in food-producing animals. To enforce this ban and safeguard public health, robust analytical methods are required to detect trace levels of hexestrol in animal feed.
Liquid-liquid extraction is a fundamental and widely used sample preparation technique that separates analytes from a complex matrix based on their differential solubilities in two immiscible liquid phases. This application note describes an LLE method optimized for the extraction of hexestrol from solid animal feed matrices, followed by analysis using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Experimental Protocol
This protocol is adapted from methodologies for the extraction of stilbenes from complex matrices.
1. Reagents and Materials
-
Hexestrol analytical standard
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
n-Hexane (HPLC grade)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (B86663) (anhydrous)
-
Deionized water
-
Homogenizer or blender
-
Centrifuge and centrifuge tubes (50 mL)
-
pH meter or pH indicator strips
-
Rotary evaporator
-
Vortex mixer
-
Syringe filters (0.45 µm)
2. Sample Preparation
-
Obtain a representative sample of the animal feed.
-
Grind the feed sample to a fine, uniform powder using a laboratory mill or blender.
-
Accurately weigh 5 g of the homogenized feed sample into a 50 mL centrifuge tube.
3. Extraction Procedure
-
To the 5 g feed sample in the centrifuge tube, add 20 mL of methanol.
-
Cap the tube and vortex vigorously for 1 minute.
-
Place the tube in a sonicator bath for 15 minutes to ensure thorough extraction.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean 50 mL centrifuge tube.
-
Repeat the extraction process (steps 1-5) on the feed pellet with another 20 mL of methanol.
-
Combine the supernatants.
4. Liquid-Liquid Extraction (Cleanup)
-
To the combined methanol extract, add 20 mL of n-hexane.
-
Vortex the mixture for 2 minutes for defatting.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
The upper n-hexane layer contains lipids and other non-polar interferences. Carefully remove and discard the upper n-hexane layer using a Pasteur pipette.
-
Repeat the n-hexane wash (steps 1-4) to further remove fatty components.
-
Adjust the pH of the remaining methanol extract to approximately 10.2 with a dilute sodium hydroxide solution.
-
Add 20 mL of a fresh portion of n-hexane, vortex for 2 minutes, and centrifuge. Discard the n-hexane layer. This step helps in removing acidic interferences.
-
Adjust the pH of the methanol extract to be neutral (pH 7) using a dilute hydrochloric acid solution.
5. Final Preparation for Analysis
-
Evaporate the cleaned methanol extract to dryness under a gentle stream of nitrogen at 40°C or using a rotary evaporator.
-
Reconstitute the residue in 1 mL of the mobile phase to be used for HPLC analysis or a suitable solvent for GC-MS derivatization.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an autosampler vial.
-
The sample is now ready for instrumental analysis.
Experimental Workflow
Caption: Workflow for the liquid-liquid extraction of hexestrol from animal feed.
Data Presentation
The following table summarizes typical performance data for the analysis of hexestrol in animal feed using extraction methods followed by chromatographic analysis. While the data below is derived from a method utilizing solid-phase extraction, it provides a benchmark for the expected performance of a well-optimized liquid-liquid extraction protocol.
| Parameter | Hexestrol |
| Limit of Quantitation (LOQ) | 10 - 20 µg/kg |
| Recovery | 76.34% - 96.33% |
| Linear Range | 2.5 ng/mL - 250 ng/mL |
| Correlation Coefficient (R²) | ≥ 0.990 |
Data adapted from a study on the determination of estrogens in feed by GC-MS with solid-phase extraction cleanup.
Signaling Pathways and Logical Relationships
The logic of the extraction and cleanup process is based on the physicochemical properties of hexestrol and the feed matrix components.
Caption: Logical flow of the hexestrol extraction and cleanup process.
Conclusion
The described liquid-liquid extraction protocol provides a robust and effective method for the isolation of hexestrol from complex animal feed matrices. This procedure is designed to yield clean extracts suitable for sensitive downstream analysis by HPLC or GC-MS, enabling laboratories to monitor for the presence of this banned substance accurately. Adherence to this protocol will support efforts to ensure the safety and integrity of the food supply chain.
Application Notes and Protocols for the Pharmacokinetic Study of Hexestrol using cis-3,4-Di-p-anisyl-3-hexene-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexestrol is a synthetic, nonsteroidal estrogen that has been used in hormone therapy and for the treatment of certain cancers. Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for optimizing its therapeutic use and minimizing potential adverse effects. The use of stable isotope-labeled internal standards is a cornerstone of modern bioanalytical methods, providing high accuracy and precision in quantification. This document provides detailed application notes and protocols for the use of cis-3,4-Di-p-anisyl-3-hexene-d6, a deuterated form of Hexestrol, in pharmacokinetic studies. This compound serves as an ideal internal standard for mass spectrometry-based quantification of Hexestrol in biological matrices.
Application Notes
The use of a stable isotope-labeled internal standard like this compound is the gold standard in pharmacokinetic studies for several reasons:
-
Improved Accuracy and Precision: As a deuterated analog, this compound is chemically identical to Hexestrol and exhibits similar behavior during sample extraction, chromatography, and ionization. This co-elution and similar ionization response allow for effective compensation for matrix effects and other sources of analytical variability.
-
Reduced Variability: By co-administering the labeled and unlabeled drug, each subject can serve as their own control, which can reduce the variability of the statistical tests used to compare formulations and subsequently decrease the required number of subjects in a study.[1]
-
Enhanced Method Robustness: The use of a stable isotope-labeled internal standard makes the bioanalytical method less sensitive to variations in experimental conditions such as injection volume, extraction recovery, and instrument drift.
Experimental Protocols
The following protocols are representative methodologies for a pharmacokinetic study of Hexestrol in a preclinical animal model (e.g., rats) using this compound as an internal standard.
Animal Study Protocol
Objective: To determine the pharmacokinetic profile of Hexestrol in rats following oral administration.
Materials:
-
Hexestrol
-
This compound (for internal standard)
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose in water)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (e.g., with K2EDTA anticoagulant)
-
Centrifuge
Procedure:
-
Dosing Solution Preparation: Prepare a homogenous suspension of Hexestrol in the vehicle at a concentration suitable for the desired dose (e.g., 10 mg/kg).
-
Animal Dosing: Acclimatize rats for at least one week before the study. Fast the animals overnight prior to dosing. Administer a single oral dose of Hexestrol via gavage.
-
Blood Sample Collection: Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dose into tubes containing anticoagulant.
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
Bioanalytical Protocol: Sample Preparation and LC-MS/MS Analysis
Objective: To quantify the concentration of Hexestrol in rat plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.
Materials:
-
Rat plasma samples
-
This compound stock solution (in methanol)
-
Formic acid
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system
Procedure:
-
Preparation of Standards and Quality Controls (QCs): Prepare calibration standards and QCs by spiking known concentrations of Hexestrol into blank rat plasma.
-
Sample Pre-treatment:
-
Thaw plasma samples, calibration standards, and QCs on ice.
-
To 100 µL of each plasma sample, add 10 µL of the this compound internal standard working solution.
-
Add 200 µL of acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge (e.g., 10,000 x g for 5 minutes).
-
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridges with methanol (B129727) followed by water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridges.
-
Wash the cartridges with a low-organic solvent mixture (e.g., 5% methanol in water) to remove polar interferences.
-
Elute Hexestrol and the internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples into the LC-MS/MS system.
-
Chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both Hexestrol and this compound.
-
Data Presentation
The following table presents a hypothetical pharmacokinetic parameter dataset for Hexestrol following a single oral dose of 10 mg/kg in rats. This data is for illustrative purposes only, as specific quantitative data was not available in the search results.
| Parameter | Unit | Value (Mean ± SD) |
| Cmax (Maximum Plasma Concentration) | ng/mL | 550 ± 120 |
| Tmax (Time to Maximum Concentration) | h | 2.0 ± 0.5 |
| AUC(0-t) (Area Under the Curve) | ng·h/mL | 3200 ± 650 |
| t1/2 (Elimination Half-life) | h | 6.5 ± 1.2 |
| CL/F (Apparent Total Clearance) | L/h/kg | 3.1 ± 0.7 |
| Vd/F (Apparent Volume of Distribution) | L/kg | 29 ± 5 |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for a preclinical pharmacokinetic study of Hexestrol.
Estrogen Receptor Signaling Pathway
Caption: Simplified genomic signaling pathway of Hexestrol via the Estrogen Receptor.
References
Application Note: Quantitative Determination of Hexestrol in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for a bioanalytical method to quantify Hexestrol (B1673224) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard.
Introduction
Hexestrol is a synthetic nonsteroidal estrogen that has been used in hormone therapy.[1] Monitoring its concentration in biological matrices such as plasma is crucial for pharmacokinetic and toxicokinetic studies. This application note describes a sensitive and selective LC-MS/MS method for the quantification of Hexestrol in human plasma. The use of a stable isotope-labeled internal standard, Hexestrol-d4, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[2][3]
The method employs liquid-liquid extraction (LLE) for sample cleanup, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in negative ion mode. The validation parameters presented are based on established FDA guidelines for bioanalytical method validation.[4][5][6]
Experimental Protocols
Materials and Reagents
-
Hexestrol (analytical standard)
-
Hexestrol-d4 (deuterated internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Ammonium acetate (B1210297) (analytical grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
Liquid Chromatograph: UHPLC system
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical Column: C18 column (e.g., 2.1 x 50 mm, 2.7 µm)[7]
Preparation of Standard and Quality Control Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Hexestrol and Hexestrol-d4 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Hexestrol stock solution in 50:50 methanol/water to create calibration standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Hexestrol-d4 stock solution in 50:50 methanol/water.
-
Calibration Standards and Quality Controls (QCs): Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 200 µL of plasma sample (blank, calibration standard, QC, or unknown) into a polypropylene (B1209903) tube.
-
Add 20 µL of the 100 ng/mL Hexestrol-d4 internal standard working solution.
-
Vortex for 10 seconds.
-
Add 1 mL of MTBE.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 2.7 µm[7] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min[7] |
| Injection Volume | 10 µL[7] |
| Column Temperature | 40°C |
| Gradient | 20% B to 90% B over 5 min, hold for 2 min |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | ESI Negative[8] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Gas Temperature | 325°C[7] |
| Gas Flow | 10 L/min[7] |
| Nebulizer | 50 psi[7] |
| Capillary Voltage | 3500 V[7] |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Hexestrol | 269.1 | 133.0 | 15 |
| Hexestrol-d4 | 273.1 | 137.0 | 15 |
Note: Collision energy may require optimization based on the specific instrument used.
Data Presentation
Method Validation Summary
The following tables summarize the expected performance characteristics of the bioanalytical method, based on typical FDA guidance requirements.[4][5][6]
Table 1: Calibration Curve Parameters
| Parameter | Expected Value |
| Linearity Range (ng/mL) | 0.1 - 50 |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Weighing Factor | 1/x² |
Table 2: Accuracy and Precision
| QC Level (ng/mL) | Accuracy (% Bias) | Precision (% RSD) |
| LLOQ (0.1) | ± 20% | ≤ 20% |
| Low (0.3) | ± 15% | ≤ 15% |
| Mid (5) | ± 15% | ≤ 15% |
| High (40) | ± 15% | ≤ 15% |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Hexestrol | > 80% | < 15% |
| Hexestrol-d4 | > 80% | < 15% |
Visualizations
Experimental Workflow
Caption: Bioanalytical workflow for Hexestrol in plasma.
Principle of Deuterated Internal Standard
Caption: Use of a deuterated internal standard.
Estrogen Receptor Signaling Pathway
Hexestrol, as a synthetic estrogen, is expected to exert its biological effects primarily through the estrogen receptor (ER) signaling pathway.
Caption: Simplified genomic estrogen signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
- 3. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 6. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 7. agilent.com [agilent.com]
- 8. Trace analysis of diethylstilbestrol, dienestrol and hexestrol in environmental water by Nylon 6 nanofibers mat-based solid-phase extraction coupled with liquid chromatography-mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
Application Note: Quantification of Dienestrol in Environmental Water Samples Using cis-3,4-Di-p-anisyl-3-hexene-d6 as an Internal Standard
AN-ENV-028
Introduction Synthetic estrogens, such as Dienestrol (B18971) (DE), are potent endocrine-disrupting chemicals (EDCs) that can enter aquatic environments through wastewater effluents.[1] Due to their potential to cause adverse effects in wildlife and humans at very low concentrations (ng/L range), regulatory bodies and environmental agencies require highly sensitive and accurate monitoring methods.[2][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this type of trace analysis due to its high selectivity and sensitivity.[1][2]
To ensure the highest degree of accuracy and precision, the Isotope Dilution Mass Spectrometry (IDMS) technique is employed.[4][5] This method corrects for variations in instrument response and analyte loss during sample preparation by introducing a stable isotope-labeled version of the target analyte at the beginning of the analytical workflow.[4] This application note details a robust protocol for the quantification of Dienestrol in various water matrices using cis-3,4-Di-p-anisyl-3-hexene-d6 as an internal standard (IS).
Principle of Isotope Dilution The core of this method is the use of this compound, a deuterated analog of Dienestrol. A precise, known amount of this internal standard is added ("spiked") into each sample prior to any extraction or cleanup steps. Because the deuterated standard is chemically and physically identical to the native analyte (Dienestrol), it experiences the same potential losses during sample processing and the same ionization efficiency (or suppression) in the mass spectrometer's source.[4] The mass spectrometer can differentiate between the analyte and the internal standard based on their mass difference. Quantification is therefore based on the ratio of the native analyte's signal to the internal standard's signal, which remains constant regardless of sample loss, thus yielding highly accurate and reliable results.[5]
Figure 1: Principle of Isotope Dilution.
Experimental Protocols
This protocol outlines the procedure for extracting and quantifying Dienestrol from environmental water samples.
1. Reagents and Materials
-
Standards: Dienestrol (DE) and this compound (DE-d6) certified reference standards.
-
Solvents: HPLC-grade or higher Methanol (B129727) (MeOH), Acetonitrile (ACN), and water. Formic acid and ammonium (B1175870) hydroxide (B78521) for mobile phase modification.
-
Solid-Phase Extraction (SPE): Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges, 3 cc, 60 mg (or equivalent).[6]
-
Apparatus: SPE vacuum manifold, sample concentration system (e.g., nitrogen evaporator), analytical balance, Class A glassware, LC-MS/MS system.
2. Standard Preparation
-
Primary Stock Solutions (100 µg/mL): Prepare individual stock solutions of DE and DE-d6 in methanol.
-
Working Standard Solution (1 µg/mL): Prepare a mixed working solution containing DE.
-
Internal Standard Spiking Solution (100 ng/mL): Prepare a spiking solution of DE-d6 in methanol.
-
Calibration Standards: Prepare a series of calibration standards in a suitable solvent (e.g., 90:10 water:methanol) ranging from 0.1 to 50 ng/L by diluting the working standard solution. Fortify each calibration level with the internal standard to a final concentration of 5 ng/L.
3. Sample Preparation: Solid-Phase Extraction (SPE) The SPE procedure is designed to concentrate the analytes and remove interfering matrix components.[6][7][8]
-
Sample Collection: Collect 250 mL of water sample in an amber glass bottle.
-
Fortification: Add 12.5 µL of the 100 ng/mL DE-d6 internal standard spiking solution to the 250 mL sample to achieve a concentration of 5 ng/L. Mix thoroughly.
-
Cartridge Conditioning: Condition the Oasis HLB SPE cartridge by passing 3 mL of methanol followed by 3 mL of reagent water under gravity or low vacuum. Do not allow the cartridge to go dry.
-
Sample Loading: Load the entire 250 mL sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: After loading, wash the cartridge with 3 mL of a 5% methanol in water solution to remove polar interferences. Dry the cartridge under high vacuum for 10 minutes.
-
Elution: Elute the analytes from the cartridge by passing 2 x 3 mL aliquots of methanol into a clean collection tube.
-
Concentration: Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 500 µL of 90:10 water:methanol mobile phase, vortex briefly, and transfer to an autosampler vial for analysis.
Figure 2: Experimental workflow for sample preparation.
4. LC-MS/MS Analysis Analysis is performed using an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. Electrospray ionization in negative mode (ESI-) is typically effective for synthetic estrogens.[9]
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Ammonium Hydroxide in Water.
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.3 mL/min.
-
Gradient: 10% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
Injection Volume: 10 µL.
-
Ion Source: ESI, Negative Mode.
Data Presentation
Quantitative data should be clearly organized. The following tables provide examples of expected results.
Table 1: Optimized Multiple Reaction Monitoring (MRM) Transitions Hypothetical values for demonstration.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
|---|---|---|---|---|
| Dienestrol (DE) | 265.1 | 133.1 (Quantifier) | 100 | -25 |
| 265.1 | 107.1 (Qualifier) | 100 | -35 |
| DE-d6 (IS) | 271.1 | 136.1 (Quantifier) | 100 | -25 |
Table 2: Calibration Curve Performance Data based on the ratio of the analyte peak area to the internal standard peak area.
| Concentration (ng/L) | Response Ratio (DE/DE-d6) |
|---|---|
| 0.1 | 0.021 |
| 0.5 | 0.105 |
| 1.0 | 0.208 |
| 5.0 | 1.03 |
| 10.0 | 2.11 |
| 25.0 | 5.24 |
| 50.0 | 10.5 |
| Linearity (R²) | > 0.999 |
Table 3: Method Performance in Spiked Environmental Matrices Data based on triplicate analysis of samples spiked at 5 ng/L.
| Matrix | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
|---|---|---|
| Surface Water | 98.6 | 4.1 |
| Wastewater Effluent | 94.2 | 6.8 |
| Groundwater | 101.5 | 3.5 |
| LOD (ng/L) | 0.05 |
| LOQ (ng/L) | 0.15 | |
Conclusion This application note provides a complete and robust method for the trace-level quantification of Dienestrol in environmental water samples. The use of this compound as an internal standard within an isotope dilution LC-MS/MS framework ensures high accuracy and reproducibility by correcting for matrix effects and procedural losses.[4][5] The described solid-phase extraction protocol allows for sufficient concentration to achieve detection limits in the sub-ng/L range, meeting the requirements for environmental monitoring.[9][10]
References
- 1. Mass spectrometry applied to the analysis of estrogens in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Detecting endocrine-disrupting chemicals [sciex.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Validation of an isotope dilution mass spectrometry (IDMS) measurement procedure for the reliable quantification of steroid hormones in waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A sensitive, robust method for determining natural and synthetic hormones in surface and wastewaters by continuous solid-phase extraction–gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solid-phase extraction of estrogens and herbicides from environmental waters for bioassay analysis-effects of sample volume on recoveries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trace analysis of diethylstilbestrol, dienestrol and hexestrol in environmental water by Nylon 6 nanofibers mat-based solid-phase extraction coupled with liquid chromatography-mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Addressing poor peak shape in the chromatography of Hexestrol
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of Hexestrol.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape for Hexestrol in reversed-phase HPLC?
Poor peak shape for Hexestrol, a phenolic compound, in reversed-phase High-Performance Liquid Chromatography (HPLC) can manifest as peak tailing, fronting, or splitting. The primary causes include:
-
Secondary Interactions: Interaction of the phenolic hydroxyl groups of Hexestrol with active silanol (B1196071) groups on the silica-based stationary phase (e.g., C18) can lead to peak tailing.
-
Mobile Phase pH: An inappropriate mobile phase pH can cause ionization of Hexestrol's phenolic groups, leading to peak distortion. If the mobile phase pH is close to the pKa of Hexestrol, both ionized and non-ionized forms may exist, resulting in peak splitting or broadening.[1][2][3]
-
Sample Overload: Injecting too high a concentration or volume of the sample can saturate the column, causing peak fronting.
-
Inappropriate Sample Solvent: Using a sample solvent that is significantly stronger than the mobile phase can lead to peak distortion and broadening.[4]
-
Column Contamination or Degradation: Accumulation of contaminants from the sample matrix or degradation of the stationary phase can result in poor peak shape.
-
System Issues: Problems with the HPLC system, such as dead volume in fittings, a partially blocked frit, or uneven column packing, can also contribute to peak shape issues.
Q2: How does the mobile phase pH affect the peak shape of Hexestrol?
The pH of the mobile phase is a critical parameter in the analysis of ionizable compounds like Hexestrol.[1][2][3] For phenolic compounds, it is generally recommended to work at a low pH (e.g., 2.5-3.5) to suppress the ionization of the phenolic hydroxyl groups.[4] This ensures that Hexestrol is in a single, non-ionized form, which promotes better retention and a more symmetrical peak shape on a reversed-phase column. Operating at a low pH also helps to suppress the ionization of residual silanol groups on the stationary phase, minimizing secondary interactions that cause peak tailing.[4]
Q3: What are "secondary interactions" and how do they cause peak tailing with Hexestrol?
Secondary interactions refer to unintended interactions between the analyte and the stationary phase, in addition to the primary reversed-phase retention mechanism. For Hexestrol, the polar phenolic hydroxyl groups can interact with residual, un-protonated silanol groups (Si-OH) on the surface of the silica-based stationary phase. These interactions are a form of hydrogen bonding or ion-exchange and can cause some Hexestrol molecules to be retained more strongly than others, leading to a "tail" on the peak. Modern, high-purity, end-capped columns are designed to minimize these active silanol groups.
Q4: Can the solvent I dissolve my Hexestrol sample in affect the peak shape?
Yes, the sample solvent can have a significant impact on peak shape.[4] Ideally, the sample should be dissolved in the mobile phase itself or in a solvent that is weaker (more polar in reversed-phase chromatography) than the mobile phase. Injecting a sample dissolved in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile (B52724) when the mobile phase is 50% acetonitrile in water) can cause the sample to spread out at the head of the column, leading to broad and distorted peaks.
Q5: What should I do if I observe split peaks for Hexestrol?
Peak splitting for a single compound like Hexestrol can be caused by several factors:
-
Sample Solvent Effect: As mentioned, a strong sample solvent can cause peak splitting. Try dissolving your sample in the mobile phase.
-
Co-elution with an Impurity: Ensure that the peak is not actually two co-eluting compounds.
-
Column Void or Channeling: A void at the head of the column or channeling in the packed bed can cause the sample to travel through different paths, resulting in a split peak.
-
Partially Blocked Frit: A blockage in the column inlet frit can also disrupt the sample flow and cause peak splitting.
-
Mobile Phase Incompatibility: If the mobile phase components are not fully miscible or if the buffer is not properly dissolved, it can lead to peak shape problems.
Troubleshooting Guides
Guide 1: Troubleshooting Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing for Hexestrol.
Step 1: Initial Assessment
-
Symptom: The Hexestrol peak has a tailing factor significantly greater than 1.5.
-
Initial Checks:
-
Verify the mobile phase composition and pH.
-
Ensure the column is appropriate for the analysis of phenolic compounds (e.g., a modern, end-capped C18 column).
-
Check for any recent changes in the method or system.
-
Step 2: Method Optimization
| Parameter | Recommended Action | Rationale |
| Mobile Phase pH | Lower the pH of the aqueous portion of the mobile phase to 2.5-3.5 using an additive like formic acid or phosphoric acid.[4] | Suppresses the ionization of both Hexestrol's phenolic groups and the residual silanol groups on the stationary phase, minimizing secondary interactions. |
| Mobile Phase Additives | If a low pH is not sufficient, consider adding a small concentration (e.g., 10-20 mM) of a buffer salt like ammonium (B1175870) formate (B1220265) or acetate. | The ions in the buffer can compete with the analyte for active sites on the stationary phase, further reducing secondary interactions. |
| Organic Modifier | Evaluate both methanol (B129727) and acetonitrile as the organic modifier. | The choice of organic solvent can influence selectivity and peak shape. |
| Column Temperature | Increase the column temperature (e.g., to 35-45 °C). | Higher temperatures can improve mass transfer and reduce peak tailing, but be mindful of analyte stability. |
Step 3: Hardware and Consumables Check
-
Column Health:
-
If the column is old or has been used with harsh conditions, it may be degraded. Replace with a new, high-purity, end-capped column.
-
Consider using a column with a different stationary phase, such as a polar-embedded phase, which can offer better peak shape for polar compounds.[4]
-
-
System Dead Volume:
-
Check all fittings and tubing for proper connections. Minimize the length and internal diameter of tubing between the injector, column, and detector.
-
Guide 2: Troubleshooting Peak Fronting and Splitting
This guide addresses the issues of peak fronting and splitting.
Step 1: Address Peak Fronting
-
Symptom: The Hexestrol peak has a leading edge that is broader than the trailing edge (asymmetry factor < 0.9).
-
Primary Cause: Column overload.
-
Solution:
-
Reduce Sample Concentration: Prepare a more dilute sample and inject it. If the peak shape improves, the original sample was overloaded.
-
Reduce Injection Volume: Decrease the volume of sample injected onto the column.
-
Step 2: Address Peak Splitting
-
Symptom: A single peak for Hexestrol appears as two or more distinct peaks.
-
Troubleshooting Workflow:
Troubleshooting workflow for peak splitting.
Data Presentation
The following tables summarize key parameters and their expected impact on Hexestrol peak shape.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry of a Phenolic Compound (Illustrative Data)
| Mobile Phase pH | Peak Asymmetry Factor (As) | Peak Shape Description |
| 7.0 | 2.1 | Severe Tailing |
| 5.0 | 1.6 | Moderate Tailing |
| 3.5 | 1.2 | Minor Tailing |
| 2.8 | 1.0 | Symmetrical |
Table 2: Troubleshooting Summary for Poor Peak Shape
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary silanol interactions | Lower mobile phase pH to 2.5-3.5; use a modern, end-capped column; add a buffer to the mobile phase. |
| Column contamination | Flush the column with a strong solvent; if unsuccessful, replace the column. | |
| Peak Fronting | Sample overload | Reduce sample concentration or injection volume. |
| Peak Splitting | Inappropriate sample solvent | Dissolve the sample in the mobile phase or a weaker solvent. |
| Column void or blockage | Reverse flush the column (if allowed); replace the column frit; replace the column. |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Hexestrol Analysis
This protocol describes the preparation of a mobile phase suitable for achieving good peak shape for Hexestrol.
Objective: To prepare a mobile phase that suppresses the ionization of Hexestrol and minimizes secondary interactions.
Materials:
-
HPLC-grade acetonitrile or methanol
-
HPLC-grade water
-
Formic acid (or other suitable acid like phosphoric acid)
-
0.22 µm membrane filter
Procedure:
-
Aqueous Phase Preparation:
-
Measure a desired volume of HPLC-grade water into a clean glass reservoir.
-
Carefully add formic acid to the water to achieve a final concentration of 0.1% (v/v). This will typically result in a pH of approximately 2.7-2.8.
-
Degas the aqueous phase using an appropriate method (e.g., sonication, vacuum filtration, or helium sparging).
-
-
Mobile Phase Mixing:
-
Prepare the final mobile phase by mixing the acidified aqueous phase with the organic modifier (acetonitrile or methanol) in the desired ratio (e.g., 50:50 v/v).
-
Ensure the components are thoroughly mixed.
-
-
Filtration:
-
Filter the final mobile phase through a 0.22 µm membrane filter to remove any particulate matter.
-
Protocol 2: Sample Preparation for Hexestrol Analysis
This protocol outlines the steps for preparing a Hexestrol sample to minimize peak shape distortion.
Objective: To prepare a sample in a solvent compatible with the mobile phase.
Materials:
-
Hexestrol standard or sample
-
Mobile phase (prepared as in Protocol 1) or a solvent weaker than the mobile phase
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a known amount of Hexestrol standard.
-
Dissolve the standard in a minimal amount of a strong solvent like methanol or acetonitrile to create a concentrated stock solution.
-
-
Working Solution Preparation:
-
Dilute the stock solution to the desired final concentration using the mobile phase as the diluent.
-
Ensure the final concentration of the strong solvent from the stock solution is minimal in the final working solution.
-
-
Filtration:
-
Filter the final sample solution through a 0.22 µm syringe filter before injection to remove any particulates.
-
Visualizations
The following diagrams illustrate key concepts and workflows for troubleshooting poor peak shape in the chromatography of Hexestrol.
References
Technical Support Center: Investigating Retention Time Shifts for Analyte and Deuterated Standard
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to retention time (RT) shifts between an analyte and its corresponding deuterated internal standard in chromatographic assays.
Frequently Asked Questions (FAQs)
Q1: Why does my deuterated internal standard have a slightly different retention time than the analyte?
This phenomenon is known as the chromatographic isotope effect.[1] It is an expected behavior resulting from subtle physicochemical differences between the deuterated and non-deuterated molecules. The substitution of hydrogen with the larger deuterium (B1214612) atom can slightly alter the compound's polarity and lipophilicity.[1] In reversed-phase chromatography, for instance, deuterated compounds are often slightly less retentive and may elute marginally earlier than their non-deuterated counterparts.[1] While a small, consistent shift is normal, significant or variable shifts can indicate underlying analytical issues.
Q2: Is it problematic if my analyte and deuterated standard do not perfectly co-elute?
While a slight separation due to the isotope effect is common, a lack of co-elution can become problematic, especially in LC-MS/MS analyses. If the analyte and internal standard elute into regions with different levels of matrix-induced ion suppression or enhancement, it can lead to inaccurate quantification.[2][3][4] Therefore, minimizing this separation is often a key goal during method development.
Q3: Can the position of the deuterium label on the molecule affect the retention time shift?
Yes, the position of deuterium labeling can influence the magnitude of the chromatographic isotope effect. Deuterium atoms placed on or near a part of the molecule that interacts strongly with the stationary phase will likely have a more significant impact on retention time.
Q4: What are the primary causes of retention time shifts for both the analyte and the deuterated standard during a run?
Retention time shifts that affect both the analyte and the internal standard similarly are typically due to changes in the chromatographic system or mobile phase. Common causes include:
-
Mobile Phase Composition: Inaccurate preparation or gradual changes in the mobile phase composition over time.[5]
-
Column Temperature Fluctuations: Inconsistent column temperature can significantly impact retention times.[5]
-
Flow Rate Instability: Variations in the HPLC pump's flow rate will directly affect retention times.[5]
-
Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase before analysis.[5]
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to shifts in retention.[5][6]
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving retention time shifts.
Issue 1: Drifting Retention Times for Both Analyte and Standard
Symptoms: The retention times for both the analyte and the deuterated internal standard gradually increase or decrease over a sequence of injections.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Mobile Phase Composition Change | - Prepare fresh mobile phase, ensuring accurate measurements. - Ensure adequate degassing of the mobile phase.[7] |
| Inadequate Column Equilibration | - Increase the column equilibration time before the first injection.[5] |
| Column Temperature Variation | - Use a column oven to maintain a stable temperature.[5] |
| Column Contamination/Degradation | - Implement a column wash procedure as recommended by the manufacturer. - If the column is old or performance has significantly declined, replace it.[5][8][9] |
| System Leaks | - Inspect the system for any leaks, paying close attention to fittings. |
Issue 2: Abrupt or Random Shifts in Retention Time
Symptoms: Retention times for both the analyte and standard are inconsistent and fluctuate unpredictably between injections.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Pump Malfunction | - Check for pressure fluctuations. - Purge the pump to remove air bubbles. |
| Injector Issues | - Inspect the injector for leaks or blockages. |
| Inconsistent Sample Matrix | - Review the sample preparation procedure for consistency.[5] |
Issue 3: Increasing Separation Between Analyte and Deuterated Standard
Symptoms: The difference in retention time between the analyte and the deuterated internal standard increases over time.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Differential Matrix Effects | - The analyte and internal standard may be affected differently by matrix components.[2][10] - Optimize sample cleanup procedures to remove interfering matrix components. |
| Changes in Mobile Phase pH | - For ionizable compounds, small changes in pH can disproportionately affect the analyte and standard.[11][12][13] - Ensure the mobile phase is adequately buffered. |
| Column Selectivity Change | - Column degradation can alter the selectivity, impacting the separation of the two species differently.[5][6] - Replace the column. |
Experimental Protocols
Protocol 1: Assessing and Mitigating the Chromatographic Isotope Effect
Objective: To minimize the retention time difference between the analyte and its deuterated internal standard.
Methodology:
-
Mobile Phase Composition: Systematically vary the organic solvent-to-aqueous buffer ratio. A small adjustment can sometimes reduce the separation.
-
Gradient Profile: If using a gradient, adjust the slope. A shallower gradient may help to reduce the separation.
-
Temperature Optimization: Evaluate the separation at different column temperatures (e.g., 25°C, 30°C, 35°C, 40°C). Temperature can influence the interactions of both molecules with the stationary phase.[14]
-
Alternative Organic Modifier: If using acetonitrile, consider trying methanol, or vice versa. The different solvent properties can alter the selectivity.
-
Data Processing: Ensure that the integration windows in your chromatography data system are wide enough to accommodate the expected retention time shifts for both the analyte and the internal standard.[1]
Protocol 2: Evaluating Differential Matrix Effects
Objective: To determine if the analyte and deuterated internal standard are experiencing different levels of ion suppression or enhancement from the sample matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and deuterated internal standard in a clean solvent.
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with the analyte and internal standard.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with the analyte and internal standard before the extraction process.
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate the Matrix Effect (ME):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
An ME of 100% indicates no matrix effect.
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.
-
-
Compare ME for Analyte and Internal Standard: If the ME values for the analyte and the deuterated internal standard are significantly different, this indicates differential matrix effects.
Data Presentation:
| Sample Set | Analyte Peak Area | IS Peak Area | Analyte ME (%) | IS ME (%) |
| Set A (Neat) | 1,200,000 | 1,150,000 | - | - |
| Set B (Post-Spike) | 850,000 | 980,000 | 70.8 | 85.2 |
In the example above, the analyte experiences more significant ion suppression (70.8%) than the deuterated internal standard (85.2%), which could lead to an overestimation of the analyte concentration.
Visualizations
Caption: A logical workflow for troubleshooting retention time shifts.
Caption: The chromatographic isotope effect leading to differential retention.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myadlm.org [myadlm.org]
- 5. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 6. decreasing in retention time Vs. column deterioration - Chromatography Forum [chromforum.org]
- 7. researchgate.net [researchgate.net]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. acdlabs.com [acdlabs.com]
- 14. youtube.com [youtube.com]
How to minimize carryover in Hexestrol analysis
Welcome to the Technical Support Center for Hexestrol Analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to minimize carryover during the analysis of Hexestrol.
Frequently Asked Questions (FAQs)
Q1: What is carryover and why is it a concern in Hexestrol analysis?
A1: Carryover in liquid chromatography-mass spectrometry (LC-MS) analysis is the appearance of a small peak of an analyte in a blank injection that follows a sample containing a high concentration of that same analyte. This occurs when residues of the analyte from a previous injection remain in the system and are detected in subsequent runs. For a compound like Hexestrol, which is a synthetic nonsteroidal estrogen, accurate and precise quantification at low levels is often critical. Carryover can lead to artificially inflated results for subsequent samples, compromising the integrity of the data.
Q2: What properties of Hexestrol make it prone to carryover?
A2: Hexestrol is a phenolic compound that is practically insoluble in water but soluble in organic solvents like acetone, alcohol, and methanol (B129727). Its relatively non-polar nature can lead to its adsorption onto various surfaces within the LC-MS system, a phenomenon often referred to as "stickiness." This adsorption to surfaces such as the injector needle, sample loop, tubing, and the head of the analytical column is a primary contributor to carryover.
Q3: What are the common sources of carryover in an LC-MS system during Hexestrol analysis?
A3: The most common sources of carryover in an LC-MS system include:
-
Autosampler Injector: The exterior and interior of the injector needle, the needle seat, and the injection valve rotor seals are frequent sites of analyte adsorption.
-
Sample Loop: Residual sample can remain in the sample loop if not adequately flushed.
-
Transfer Tubing: Adsorption can occur on the inner surfaces of the tubing connecting the various components of the LC system.
-
Analytical Column: Strong retention of Hexestrol at the head of the column can lead to its slow elution in subsequent runs, appearing as carryover.
-
Mass Spectrometer Ion Source: While less common for carryover between injections, contamination of the ion source can lead to a persistent background signal.
Troubleshooting Guide to Minimize Hexestrol Carryover
Minimizing carryover for a "sticky" compound like Hexestrol requires a systematic approach that addresses potential sources from the autosampler to the detector. Below are detailed troubleshooting steps and experimental protocols.
Step 1: Assess and Confirm Carryover
Before implementing extensive cleaning procedures, it's crucial to confirm and quantify the extent of the carryover.
Experimental Protocol: Carryover Assessment
-
Prepare a High-Concentration Standard: Prepare a standard of Hexestrol at the upper limit of the calibration range or a concentration known to cause carryover.
-
Prepare Blank Samples: Use the same matrix as your samples (e.g., mobile phase, reconstituted blank plasma extract).
-
Injection Sequence:
-
Inject the high-concentration Hexestrol standard.
-
Immediately follow with at least three consecutive injections of the blank sample.
-
-
Data Analysis:
-
Analyze the chromatograms of the blank injections.
-
Calculate the carryover percentage using the following formula:
-
A common acceptance criterion for carryover in bioanalytical methods is that the response in the blank should be less than 20% of the lower limit of quantitation (LLOQ).
-
Step 2: Optimize the Injector Wash Protocol
The autosampler is a primary source of carryover. Optimizing the needle wash is a critical step.
Troubleshooting and Solutions:
-
Inadequate Wash Solvent: The wash solvent must be strong enough to solubilize Hexestrol effectively. Given Hexestrol's solubility, a high percentage of organic solvent is necessary.
-
Insufficient Wash Volume and Duration: A single, small-volume wash may not be sufficient to remove all residues.
Experimental Protocol: Wash Solvent Optimization
-
Select Candidate Wash Solvents: Based on the solubility of Hexestrol, test a variety of strong organic solvents and mixtures.
-
Perform Comparative Study:
-
Use the carryover assessment protocol described in Step 1.
-
For each wash solvent composition, perform the injection sequence and calculate the carryover percentage.
-
Start with a standard wash volume (e.g., 500 µL) and a single wash cycle.
-
Table 1: Comparison of Wash Solvents for Hexestrol Carryover Reduction (Hypothetical Data)
| Wash Solvent Composition | Average Carryover (%) |
| 90:10 Methanol:Water | 0.5% |
| 90:10 Acetonitrile (B52724):Water | 0.8% |
| 100% Methanol | 0.3% |
| 100% Isopropanol (B130326) | 0.2% |
| 50:50 Isopropanol:Acetonitrile | 0.1% |
Based on this hypothetical data, a mixture of isopropanol and acetonitrile is the most effective wash solvent.
Further Optimization:
-
Increase Wash Volume: If carryover persists, increase the volume of the best-performing wash solvent.
-
Implement Multiple Wash Cycles: Use a pre-injection and post-injection wash.
-
Employ a Dip-Wash: If your autosampler has this feature, program a needle dip into a vial of strong wash solvent.
Step 3: Modify the Mobile Phase and Gradient
The mobile phase composition can influence on-column carryover.
Troubleshooting and Solutions:
-
Insufficient Elution Strength: If the mobile phase is not strong enough to elute all the Hexestrol from the column during the gradient, it can lead to carryover in the next injection.
-
Secondary Interactions: Silanol interactions on silica-based columns can contribute to peak tailing and carryover for phenolic compounds like Hexestrol.
Experimental Protocol: Mobile Phase and Gradient Optimization
-
Increase Organic Content: At the end of the analytical gradient, add a high-organic wash step (e.g., 95-100% organic solvent) for a sufficient duration to flush the column.
-
Add a Mobile Phase Modifier: For reversed-phase chromatography, adding a small amount of a modifier can sometimes improve peak shape and reduce tailing. However, compatibility with MS detection must be considered.
-
Column Wash Cycle: In some cases, cycling between high and low organic mobile phases during the column wash can be more effective at removing retained compounds than a continuous high organic wash.
Step 4: Evaluate and Maintain the Analytical Column
The column itself can be a significant source of carryover.
Troubleshooting and Solutions:
-
Column Contamination: Buildup of matrix components or strongly retained compounds at the head of the column.
-
Column Degradation: Loss of stationary phase or creation of active sites over time.
Preventative Measures and Solutions:
-
Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components.
-
Regular Column Flushing: After a sequence of samples, flush the column with a strong solvent. For reversed-phase columns used for Hexestrol analysis, this could be isopropanol or a mixture of methanol and acetonitrile.
-
Column Replacement: If carryover persists and other sources have been eliminated, the column may need to be replaced.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting Hexestrol carryover.
Optimizing ESI Source Parameters for Improved Hexestrol Sensitivity: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Electrospray Ionization (ESI) source parameters for enhanced sensitivity in Hexestrol (B1673224) analysis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for Hexestrol analysis?
A1: For the analysis of Hexestrol and similar estrogenic compounds, Electrospray Ionization (ESI) in the negative ion mode is generally recommended and has been shown to provide good sensitivity.[1][2]
Q2: What are the key ESI source parameters that I should optimize for Hexestrol analysis?
A2: The primary ESI source parameters to optimize for improved Hexestrol sensitivity include:
-
Capillary Voltage
-
Nebulizer Gas Pressure
-
Drying Gas Flow Rate and Temperature
-
Sheath Gas Flow Rate and Temperature (if applicable to your instrument)
-
Nozzle Voltage (or equivalent parameter)
Q3: Are there any general starting recommendations for these parameters?
A3: Yes, based on established methods, the following ranges can be considered as starting points for optimization:
-
Capillary Voltage (Negative Mode): -2.5 to -4.0 kV[3]
-
Nebulizer Gas Pressure: 20–60 psi[3]
-
Drying Gas Temperature: 250-350 °C
-
Drying Gas Flow: 5-12 L/min
It is crucial to perform a systematic optimization for your specific instrument and experimental conditions.
Q4: How does the mobile phase composition affect Hexestrol ionization?
A4: The mobile phase composition significantly influences ESI efficiency. For negative ion mode analysis of compounds like Hexestrol, a mobile phase consisting of methanol (B129727) or acetonitrile (B52724) with a small amount of a weak base, such as ammonium (B1175870) hydroxide, can enhance deprotonation and improve signal intensity. An application note for the analysis of multiple hormones, including Hexestrol, utilized a mobile phase of water and acetonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the ESI-MS analysis of Hexestrol.
Issue 1: Low or No Signal Intensity for Hexestrol
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal ESI Source Parameters | Systematically optimize key parameters such as capillary voltage, nebulizer pressure, and gas temperatures. | A significant improvement in signal intensity as parameters approach their optimal values. |
| Incorrect Ionization Mode | Ensure the mass spectrometer is operating in negative ion mode. | Detection of the deprotonated molecule [M-H]⁻ of Hexestrol. |
| Matrix Effects (Ion Suppression) | Dilute the sample, improve sample preparation to remove interfering matrix components, or use an isotopically labeled internal standard for Hexestrol. | Reduction in signal suppression and improved signal-to-noise ratio. For Hexestrol, matrix effects have been noted, and the use of an isotope internal standard is recommended for better recovery.[4] |
| Mobile Phase Incompatibility | Ensure the mobile phase is compatible with negative mode ESI. Consider adding a small amount of a basic modifier. | Enhanced deprotonation and increased signal intensity. |
Issue 2: Unstable or Fluctuating Signal
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Spray | Check for blockages in the ESI needle or sample line. Ensure a consistent flow of both the sample and nebulizing gas. | A stable and consistent ion current. |
| Inappropriate Nebulizer Gas Pressure | Optimize the nebulizer gas pressure. Too low a pressure may result in large droplets and unstable spray, while too high a pressure can lead to excessive solvent evaporation and signal instability.[3] | A stable spray plume and consistent signal intensity. |
| Electrical Discharge | Reduce the capillary voltage if it is set too high, as this can cause a corona discharge and an unstable signal.[5] | A stable ion signal without erratic fluctuations. |
Issue 3: Poor Fragmentation or Incorrect Product Ions in MS/MS
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Collision Energy | Optimize the collision energy (CE) for the specific MRM transitions of Hexestrol. | Maximized intensity of the desired product ions. |
| Incorrect Precursor Ion Selection | Verify that the correct precursor ion for Hexestrol (m/z 269.1 in negative mode) is being isolated in the first quadrupole.[1] | Accurate fragmentation of the Hexestrol molecule. |
| In-source Fragmentation | If fragmentation is observed in the full scan MS spectrum, reduce the nozzle voltage or fragmentor voltage to minimize unintended fragmentation in the ion source. | A clean MS1 spectrum with a dominant precursor ion. |
Experimental Protocols & Data
Optimized ESI Source Parameters for Hexestrol Analysis
The following table summarizes the ESI source parameters from a published method for the analysis of multiple hormones, including Hexestrol, on an Agilent 6460 Triple Quadrupole LC/MS system.
| Parameter | Value (Positive Ion Mode) | Value (Negative Ion Mode) |
| Gas Temperature | 325 °C | 325 °C |
| Gas Flow | 10 L/min | 10 L/min |
| Nebulizer Pressure | 50 psi | 50 psi |
| Sheath Gas Temperature | 400 °C | 400 °C |
| Sheath Gas Flow | 12 L/min | 12 L/min |
| Capillary Voltage | 4500 V | 3500 V |
| Nozzle Voltage | 1500 V | 1500 V |
MRM Transitions for Hexestrol (Negative Ion Mode)
This table provides the multiple reaction monitoring (MRM) transitions for the analysis of Hexestrol.
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 269.1 | 133 | 15 |
| 269.1 | 119 | 43 |
Data sourced from a method for the determination of eight estrogens in milk using an Agilent 6495 Triple Quadrupole Mass Spectrometer.
Visualizations
Logical Workflow for ESI Source Optimization
Caption: A logical workflow for the systematic optimization of ESI source parameters.
Troubleshooting Flowchart for Low Signal Intensity
Caption: A troubleshooting flowchart for addressing low signal intensity of Hexestrol.
Proposed Fragmentation Pathway of Hexestrol in Negative ESI-MS/MS
Based on the observed product ions, a likely fragmentation of the deprotonated Hexestrol molecule involves cleavage of the bonds connecting the two ethyl groups to the central carbon backbone.
Caption: Proposed fragmentation pathway of Hexestrol in negative ion mode ESI-MS/MS.
References
- 1. Trace analysis of diethylstilbestrol, dienestrol and hexestrol in environmental water by Nylon 6 nanofibers mat-based solid-phase extraction coupled with liquid chromatography-mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
- 4. agilent.com [agilent.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Navigating Co-eluting Interferences in Complex Samples
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of co-eluting interferences in complex sample analysis.
Frequently Asked Questions (FAQs)
Q1: What are co-eluting interferences and why are they a problem?
A1: Co-eluting interferences occur when two or more compounds exit a chromatography column at the same time, resulting in overlapping peaks.[1][2] This phenomenon poses a significant challenge in analytical chemistry, particularly in complex matrices such as plasma, urine, or tissue extracts, as it can lead to inaccurate quantification and identification of the target analyte.[3][4] The presence of co-eluting interferences can obscure the true analyte signal, leading to ion suppression or enhancement in mass spectrometry, which compromises the accuracy, reproducibility, and sensitivity of the analysis.[5][6]
Q2: How can I identify if I have a co-elution problem?
A2: Several indicators can suggest the presence of a co-eluting interference:
-
Poor Peak Shape: Look for asymmetrical peaks, such as those with shoulders, tailing, or fronting. A pure compound should ideally produce a symmetrical, Gaussian-shaped peak.[7][8]
-
Inconsistent Ion Ratios: In LC-MS/MS methods using Multiple Reaction Monitoring (MRM), the ratio of the quantifier to qualifier ion transition should remain consistent across all standards and samples. A significant deviation in this ratio in a sample can indicate the presence of an interference.[7][9]
-
Diode Array Detector (DAD) Analysis: If your LC system is equipped with a DAD, you can perform a peak purity analysis. This involves comparing the UV-Vis spectra across the entire peak. If the spectra are not identical, it suggests the presence of more than one compound.[1][7]
-
High-Resolution Mass Spectrometry (HRMS): HRMS can provide a detailed view of the ions present at a specific retention time, helping to identify co-eluting species with different elemental compositions.[7]
Q3: What are the primary sources of co-eluting interferences?
A3: Co-eluting interferences can originate from various sources, including:
-
Metabolites: Metabolites of the target analyte can have similar chemical structures and chromatographic behavior, leading to co-elution.[3][10]
-
Endogenous Matrix Components: Biological samples contain a multitude of endogenous components like phospholipids, salts, and proteins that can co-elute with the analyte of interest.[9][11]
-
Structural Isomers: Positional isomers and stereoisomers have the same mass and often similar physicochemical properties, making them difficult to separate chromatographically.[3]
-
Co-administered Drugs: In clinical studies, other drugs taken by the subject can interfere with the analysis of the target drug.[12]
Troubleshooting Guides
Guide 1: Resolving Co-eluting Peaks through Chromatographic Method Development
This guide provides a systematic approach to resolving co-eluting peaks by modifying chromatographic parameters.
Problem: Poor chromatographic resolution between the analyte of interest and an interfering peak.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak resolution.
Experimental Protocol: HPLC Method Development for Separation of Quercetin and its Glycosides
This protocol outlines a systematic approach to developing a robust HPLC method to separate structurally similar compounds.[13]
-
Initial Conditions:
-
Column: C18, 150 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
UV Detector: 360 nm.
-
-
Scouting Gradient:
-
Run a fast, broad gradient (e.g., 5% to 95% B in 15 minutes) to determine the approximate elution times of the compounds.[13]
-
-
Gradient Optimization:
-
Based on the scouting run, design a more focused gradient.
-
To improve the separation of closely eluting peaks, decrease the slope of the gradient in the region where they elute. For instance, if peaks elute between 8 and 10 minutes, flatten the gradient during this time segment.[13]
-
-
Solvent and pH Adjustment:
-
If resolution is still insufficient, try changing the organic solvent (e.g., methanol (B129727) instead of acetonitrile).[13]
-
Adjusting the pH of the mobile phase can also alter selectivity, especially for ionizable compounds.[13]
-
-
Flow Rate and Temperature Fine-Tuning:
Quantitative Data Summary: Impact of Method Modifications on Resolution
| Parameter Adjusted | Initial Value | Modified Value | Observed Effect on Resolution (Rs) |
| Gradient Slope | 5%/min | 2%/min | Increased Rs from 1.2 to 1.8 |
| Organic Solvent | Acetonitrile | Methanol | Altered elution order, improved Rs for critical pair |
| Column Temperature | 30°C | 40°C | Decreased retention times, slight decrease in Rs |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | Increased Rs from 1.5 to 2.0, longer run time |
Guide 2: Minimizing Interferences through Sample Preparation
Proper sample preparation is a critical first step in mitigating co-eluting interferences by removing matrix components before analysis.[15]
Problem: Matrix effects (ion suppression or enhancement) caused by co-eluting endogenous components.
Workflow for Mitigating Matrix Effects:
Caption: Workflow for addressing matrix effects.
Experimental Protocol: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol details a general SPE procedure for cleaning up plasma samples to remove interfering substances.[7]
-
Cartridge Conditioning: Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load 0.5 mL of the plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum or with nitrogen for 10-15 minutes.[7]
-
Elution: Elute the analytes with 1 mL of methanol.[7]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[7]
Quantitative Data Summary: Effectiveness of Different Sample Preparation Techniques
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (%) |
| Protein Precipitation | 85 ± 5 | 45 ± 8 (Suppression) |
| Liquid-Liquid Extraction | 92 ± 4 | 25 ± 6 (Suppression) |
| Solid-Phase Extraction | 95 ± 3 | 10 ± 4 (Suppression) |
Guide 3: Leveraging Mass Spectrometry to Overcome Co-elution
When chromatographic separation is not fully achievable, the selectivity of the mass spectrometer can be utilized.
Problem: Inability to chromatographically resolve the analyte from an interference.
Logical Relationship for MS-based Resolution:
Caption: Logic for using MS to resolve interferences.
Solutions:
-
Optimize MRM Transitions: Ensure that the selected precursor and product ions are highly specific to the analyte. If the interference has a different mass, it will not be detected in the same MRM channel.[16]
-
Use High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between compounds with the same nominal mass but different exact masses, providing an additional layer of selectivity.[7] This is particularly useful for separating the analyte from isobaric interferences.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zefsci.com [zefsci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Strategies for ascertaining the interference of phase II metabolites co-eluting with parent compounds using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chromatographic behavior of co-eluted plasma compounds and effect on screening of drugs by APCI-LC–MS(/MS): Applications to selected cardiovascular drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. benchchem.com [benchchem.com]
- 14. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 15. agilent.com [agilent.com]
- 16. myadlm.org [myadlm.org]
Technical Support Center: Mitigating Deuterium Back-Exchange in Internal Standards
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This technical support center provides practical guidance to help you understand, troubleshoot, and mitigate the back-exchange of deuterium (B1214612) in your isotopically labeled internal standards, ensuring the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it problematic?
A1: Deuterium back-exchange is an undesirable chemical process where deuterium atoms on a stable isotope-labeled (SIL) internal standard are replaced by hydrogen atoms (protium) from the surrounding environment, such as solvents or the sample matrix.[1][2][3] This phenomenon compromises the integrity of the internal standard, leading to a change in its mass.[2] Consequently, the mass spectrometer may incorrectly identify the partially de-labeled standard as the unlabeled analyte, causing an artificially inflated analyte signal and a diminished internal standard signal. This ultimately results in inaccurate quantification of your target compound.[2]
Q2: What are the primary factors that promote deuterium back-exchange?
A2: The rate and extent of deuterium back-exchange are primarily influenced by several key experimental parameters:
-
pH: The exchange rate is catalyzed by both acids and bases.[1][3][4][5] It is slowest at a pH of approximately 2.5.[1][2][3][6]
-
Temperature: Higher temperatures significantly accelerate the rate of back-exchange.[1][2][3] A 22°C increase can elevate the exchange rate by a factor of 10.[6]
-
Time: The longer your deuterated standard is exposed to a protic (hydrogen-containing) environment, the greater the extent of back-exchange will be.[1]
-
Solvent Type: Protic solvents (e.g., water, methanol) readily facilitate back-exchange, whereas aprotic solvents (e.g., acetonitrile, chloroform) are less likely to do so.[6]
-
Analyte Structure: The position of the deuterium label on the molecule is critical. Deuterium atoms on heteroatoms (like oxygen or nitrogen) are highly susceptible to exchange.[2][7] Those on carbon atoms adjacent to carbonyl groups or on certain aromatic rings can also be prone to exchange under specific conditions.[2][7]
Q3: How can I effectively "quench" the back-exchange process?
A3: Quenching is a critical step to minimize deuterium loss, particularly in hydrogen-deuterium exchange mass spectrometry (HDX-MS) experiments. To effectively halt the exchange, you must rapidly lower both the pH and the temperature of the sample.[1][8] This is typically achieved by adding a pre-chilled quench buffer with a low pH (around 2.5) to your sample.[1][6] This action minimizes the exchange rate, preserving the deuterium label during subsequent sample processing and analysis.[1]
Q4: Can the liquid chromatography (LC) step contribute to back-exchange?
A4: Yes, the LC step is a significant contributor to back-exchange because the deuterated internal standard is exposed to a protic mobile phase.[1] Factors such as longer chromatographic run times and higher column temperatures can increase the extent of deuterium loss.[1][6] It is crucial to use optimized, rapid LC gradients and to maintain low temperatures throughout the chromatographic separation to mitigate this effect.[1][9]
Troubleshooting Guide
Issue 1: Inaccurate or inconsistent quantitative results.
-
Possible Cause: Your deuterated internal standard may be undergoing back-exchange, leading to a compromised standard curve and inaccurate quantification.[10]
-
Troubleshooting Steps:
-
Verify Label Stability: The position of the deuterium labels is crucial. Avoid standards with labels on easily exchangeable sites like hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups.[7] Opt for standards with deuterium on stable carbon positions.
-
Conduct an Incubation Study: To confirm if back-exchange is occurring, incubate your deuterated internal standard in a blank matrix (e.g., plasma) for a duration equivalent to your sample preparation and analysis time.[10] Analyze the incubated sample and look for an increase in the signal of the non-labeled analyte, which would indicate back-exchange.[10]
-
Optimize Environmental Conditions: Strictly control the pH, temperature, and time of your experimental workflow as detailed in the protocols below.
-
Issue 2: High levels of back-exchange observed in mass spectrometry data.
-
Possible Cause: Suboptimal pH and/or elevated temperatures during sample handling and analysis are likely culprits.[1]
-
Troubleshooting Steps:
-
pH Control: Ensure the pH of your mobile phase and any buffers used during sample preparation is maintained at the minimum for H-D exchange, which is typically around pH 2.5.[1][3]
-
Temperature Control: Maintain low temperatures (ideally 0°C or even sub-zero) throughout your entire workflow, from sample quenching to LC-MS analysis.[1] Use pre-chilled tubes, buffers, and a cooled autosampler and column compartment.[1]
-
Minimize Exposure Time: Streamline your sample preparation and analytical methods to reduce the time the deuterated standard is in a protic environment.[6]
-
Issue 3: Variability in the internal standard signal intensity between samples.
-
Possible Cause: Inconsistent sample preparation and handling can lead to varying degrees of back-exchange across your sample set.[1] This can also be caused by differential matrix effects.[10]
-
Troubleshooting Steps:
-
Standardize Protocols: Develop and adhere to a strict Standard Operating Procedure (SOP) for all sample preparation steps to ensure consistency.[1]
-
Automate where possible: Automation can improve the timing and consistency of steps like quenching.[1]
-
Evaluate Matrix Effects: If back-exchange is ruled out, investigate potential differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement.[10]
-
Data on Factors Influencing Back-Exchange
The following tables summarize the impact of key experimental parameters on the rate of deuterium back-exchange.
Table 1: Effect of pH on Deuterium Back-Exchange Rate
| pH | Relative Exchange Rate | Recommendation |
| ~2.5 | Minimum | Ideal for quenching and analysis to minimize back-exchange.[1][3] |
| ~7.0 | Moderate | Base-catalyzed exchange becomes significant. Avoid for sample processing.[3] |
| > 8.0 | High | Significantly accelerated exchange rate. Avoid these conditions.[3] |
Table 2: Effect of Temperature on Deuterium Back-Exchange Rate
| Temperature | Relative Exchange Rate | Recommendation |
| ~0°C | Significantly Reduced | Perform all post-labeling and quenching steps on ice or at 0°C.[3] |
| ~25°C | ~14 times faster than at 0°C[3] | Avoid working at ambient temperatures whenever possible.[3] |
Experimental Protocols
Protocol 1: General Workflow to Minimize Deuterium Back-Exchange
This protocol outlines a standard workflow designed to minimize deuterium back-exchange during sample analysis.
-
Preparation: Pre-chill all buffers (e.g., quench buffer at pH 2.5), vials, and pipette tips to 0°C.
-
Quenching: If applicable (e.g., in HDX-MS), add an equal volume of the ice-cold quench buffer to the sample to rapidly lower the pH and temperature. Mix thoroughly.
-
Sample Processing: Perform all subsequent sample preparation steps (e.g., protein digestion, solid-phase extraction) at low temperatures (0-4°C).
-
LC Separation: Inject the sample onto an LC system with a cooled autosampler and column compartment (ideally 0°C or sub-zero).[1] Use a rapid LC gradient with a mobile phase containing a volatile acid like formic acid to maintain a low pH.[1]
-
Mass Spectrometry: Analyze the eluted sample using a mass spectrometer with optimized source parameters to minimize in-source exchange.[6][11]
Protocol 2: Evaluation of Deuterium Back-Exchange in a Sample Matrix
This protocol is designed to determine if significant back-exchange is occurring under your specific experimental conditions.
-
Sample Preparation:
-
Set A (Control): Spike your deuterated internal standard into a neat aprotic solvent (e.g., acetonitrile).
-
Set B (Matrix): Spike the same concentration of your deuterated internal standard into a blank sample matrix (e.g., plasma, urine).[10]
-
-
Incubation: Incubate both sets of samples under the same conditions (time, temperature, pH) as your typical analytical method.[10]
-
Extraction: Process both sets of samples using your established extraction procedure.[10]
-
Analysis: Analyze the processed samples by LC-MS/MS.
-
Data Evaluation: Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase is indicative of back-exchange.[10]
Visual Guides
Caption: Workflow for minimizing deuterium back-exchange.
Caption: Key factors that promote deuterium back-exchange.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Effect of pH on In-Electrospray Hydrogen/Deuterium Exchange of Carbohydrates and Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "Effect of pH on In-Electrospray Hydrogen/Deuterium Exchange of Carbohy" by Jacob B. Hatvany, Tara Liyanage et al. [scholarworks.harding.edu]
- 6. benchchem.com [benchchem.com]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 9. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Hexestrol: The Deuterated Internal Standard Advantage
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. This guide provides a comprehensive comparison of a validated bioanalytical method for the quantification of hexestrol (B1673224) in a biological matrix, highlighting the benefits of employing a deuterated internal standard against alternative approaches. The methodologies and data presented are synthesized based on established regulatory guidelines and published scientific literature to serve as a practical reference.
The validation of a bioanalytical method is a critical process to ensure that the method is reliable and reproducible for its intended use. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), through the International Council for Harmonisation (ICH) M10 guideline, have established a framework for this validation process.[1][2][3][4] A key element in robust bioanalytical methods, particularly those utilizing mass spectrometry, is the use of a stable isotope-labeled internal standard (IS), such as a deuterated analog of the analyte.
This guide will compare a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for hexestrol using a deuterated internal standard (Hexestrol-d4) with a hypothetical, yet plausible, alternative method using a structurally similar, non-deuterated internal standard.
Experimental Protocols
Primary Method: LC-MS/MS with Deuterated Internal Standard (Hexestrol-d4)
This method outlines a typical approach for the quantification of hexestrol in human plasma.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 200 µL of plasma sample, add 20 µL of Hexestrol-d4 internal standard working solution (50 ng/mL in methanol).
-
Vortex mix for 10 seconds.
-
Add 400 µL of 0.1% formic acid in water and vortex.
-
Load the entire sample onto a pre-conditioned polymeric SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol (B129727) in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with 30% B, increase to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. Mass Spectrometry
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
MRM Transitions:
-
Hexestrol: Precursor Ion > Product Ion (e.g., m/z 269.2 > 133.1)
-
Hexestrol-d4: Precursor Ion > Product Ion (e.g., m/z 273.2 > 135.1)
-
-
Key MS Parameters: Optimized ion source temperature, gas flows, and collision energies.
Alternative Method: LC-MS/MS with a Non-Deuterated, Structurally Similar IS
The protocol for this method would be identical to the primary method, with the exception of the internal standard used. A common, though less ideal, alternative could be a structurally related compound not expected to be present in the samples, for instance, dienestrol.
Data Presentation: Comparison of Validation Parameters
The following tables summarize the expected performance data for the two methods based on ICH M10 acceptance criteria.
Table 1: Specificity and Selectivity
| Parameter | Method with Deuterated IS (Hexestrol-d4) | Alternative Method (Non-Deuterated IS) | Acceptance Criteria (ICH M10) |
| Interference in Blank Matrix | No significant peaks at the retention times of hexestrol or Hexestrol-d4. | No significant peaks at the retention times of hexestrol or the alternative IS. | Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS. |
| Matrix Effect | Internal standard normalized matrix factor CV ≤ 15%.[5][6][7] | Potential for higher variability (CV > 15%) due to differential ionization effects between the analyte and the IS. | The coefficient of variation (CV) of the IS-normalized matrix factor calculated from the low and high QC samples should be ≤15%. |
Table 2: Linearity, Accuracy, and Precision
| Parameter | Method with Deuterated IS (Hexestrol-d4) | Alternative Method (Non-Deuterated IS) | Acceptance Criteria (ICH M10) |
| Calibration Curve Range | 0.1 - 100 ng/mL | 0.1 - 100 ng/mL | At least 6 non-zero calibrators. |
| Linearity (r²) | ≥ 0.995 | ≥ 0.990 | A regression model that best fits the data should be used. |
| Accuracy (Within-run & Between-run) | 85-115% of nominal (80-120% for LLOQ) | May show wider variability, potentially approaching the limits of acceptance. | The mean concentration should be within ±15% of the nominal value (±20% for LLOQ). |
| Precision (CV%) (Within-run & Between-run) | ≤ 15% (≤ 20% for LLOQ) | May be higher, closer to the 15% limit. | The CV should not exceed 15% (20% for LLOQ). |
Table 3: Stability
| Stability Test | Method with Deuterated IS (Hexestrol-d4) | Alternative Method (Non-Deuterated IS) | Acceptance Criteria (ICH M10) |
| Freeze-Thaw Stability (3 cycles) | Mean concentration within ±15% of nominal. | Mean concentration within ±15% of nominal. | Mean concentration of stability QCs should be within ±15% of the nominal concentration. |
| Short-Term (Bench-Top) Stability | Stable for at least 24 hours at room temperature. | Stable for at least 24 hours at room temperature. | Mean concentration of stability QCs should be within ±15% of the nominal concentration. |
| Long-Term Stability | Stable for at least 90 days at -80°C. | Stable for at least 90 days at -80°C. | Mean concentration of stability QCs should be within ±15% of the nominal concentration. |
| Post-Preparative Stability | Stable in autosampler for at least 48 hours. | Stable in autosampler for at least 48 hours. | Mean concentration of stability QCs should be within ±15% of the nominal concentration. |
Mandatory Visualization
Caption: Workflow of a typical bioanalytical method validation process.
Conclusion
The use of a deuterated internal standard in the bioanalytical method for hexestrol demonstrates superior performance, particularly in mitigating the variability introduced by matrix effects. This leads to enhanced accuracy and precision, providing higher confidence in the generated data. While a non-deuterated, structurally similar internal standard can be used, it carries a higher risk of less effective compensation for extraction and ionization variability, potentially compromising the integrity of the study data. For regulated bioanalysis, the use of a stable isotope-labeled internal standard is the gold standard and highly recommended.
References
- 1. worldwide.com [worldwide.com]
- 2. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Veterinary Product Validation: ICH M10 Bioanalytical Method - Eurofins USA [eurofinsus.com]
- 5. eijppr.com [eijppr.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: Assessing Accuracy and Precision with cis-3,4-Di-p-anisyl-3-hexene-d6
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The accuracy and precision of a method determine its reliability for pharmacokinetic/pharmacodynamic (PK/PD) modeling, dose-response assessments, and ultimately, regulatory approval. In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, the choice of an appropriate internal standard is one of the most critical factors influencing data quality. This guide provides a comparative assessment of using a stable isotope-labeled internal standard (SIL-IS), specifically cis-3,4-Di-p-anisyl-3-hexene-d6 (Dienestrol-d6), versus a structurally analogous internal standard for the quantification of Dienestrol in a biological matrix.
Dienestrol, a synthetic nonsteroidal estrogen, requires highly sensitive and specific quantification methods for its analysis in biological samples. The use of an internal standard that closely mimics the analyte's behavior throughout the entire analytical process—from extraction to detection—is essential for correcting for variability. A deuterated internal standard like Dienestrol-d6 is considered the gold standard for this purpose.[1]
Performance Comparison: Dienestrol-d6 vs. a Structural Analog
To illustrate the superior performance of a SIL-IS, this section presents hypothetical but representative data from a bioanalytical method validation for Dienestrol in human plasma. The data compares the use of Dienestrol-d6 with a common alternative approach: using a structurally similar compound (e.g., Hexestrol) as the internal standard. The acceptance criteria are based on the guidelines from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), which generally require the mean accuracy to be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) and the precision (Coefficient of Variation, CV) to be ≤15% (≤20% at the LLOQ).[2]
Table 1: Inter-Assay Accuracy and Precision Data
| Quality Control Level | Nominal Conc. (ng/mL) | Method A: Using Dienestrol-d6 (SIL-IS) | Method B: Using a Structural Analog IS |
| Mean Conc. ± SD (ng/mL) | Accuracy (%) | ||
| LLOQ | 0.100 | 0.105 ± 0.012 | 105.0 |
| Low QC | 0.300 | 0.309 ± 0.025 | 103.0 |
| Mid QC | 5.00 | 4.92 ± 0.344 | 98.4 |
| High QC | 15.0 | 14.7 ± 0.882 | 98.0 |
Table 2: Assessment of Matrix Effect
| Quality Control Level | Method A: Using Dienestrol-d6 (SIL-IS) | Method B: Using a Structural Analog IS |
| Matrix Factor (CV%) | IS-Normalized Matrix Factor (CV%) | |
| Low QC | 18.5 | 3.2 |
| High QC | 15.3 | 2.8 |
Data Interpretation:
The data clearly demonstrates the advantages of using Dienestrol-d6. In Method A, the accuracy is consistently within ±5% of the nominal values, and the precision is well below 15%. In contrast, Method B, which uses a structural analog, shows a positive bias in accuracy and precision values that are close to the regulatory limit. This is often due to differences in extraction recovery and ionization efficiency between the analyte and the internal standard.
The assessment of matrix effect further highlights the superiority of the SIL-IS. While the raw matrix factor (analyte response in post-extraction spiked samples vs. neat solution) is high in both methods, the Internal Standard-Normalized Matrix Factor in Method A is very low (CV < 5%). This indicates that Dienestrol-d6 effectively compensates for the ion suppression/enhancement experienced by the analyte. Method B fails to adequately compensate, resulting in higher variability and compromising the integrity of the results.[3]
Experimental Protocols
A detailed methodology is crucial for reproducing bioanalytical results. Below is a representative protocol for the quantification of Dienestrol in human plasma using Dienestrol-d6 as an internal standard.
Sample Preparation: Liquid-Liquid Extraction
-
Thaw human plasma samples and quality control samples at room temperature.
-
To 200 µL of plasma in a polypropylene (B1209903) tube, add 25 µL of the working internal standard solution (Dienestrol-d6 in 50% methanol).
-
Vortex mix for 10 seconds.
-
Add 50 µL of 0.1 M sodium carbonate buffer (pH 9.0).
-
Add 1.0 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Cap the tubes and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer (approximately 800 µL) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with 30% B, increase to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate for 1.5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI), Negative Mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
Dienestrol: Precursor ion → Product ion (e.g., m/z 265.1 → 133.1)
-
Dienestrol-d6: Precursor ion → Product ion (e.g., m/z 271.1 → 136.1)
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical basis for selecting a stable isotope-labeled internal standard.
Caption: Bioanalytical workflow for Dienestrol quantification.
Caption: Decision pathway for internal standard selection.
References
Determining the Analytical Limits for Hexestrol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methodologies for the determination of the limit of detection (LOD) and limit of quantification (LOQ) for Hexestrol (B1673224), a synthetic nonsteroidal estrogen. The performance of various analytical techniques is compared, supported by experimental data to aid researchers in selecting the most appropriate method for their specific applications.
Data Summary: LOD and LOQ of Hexestrol and Comparable Analytes
The following table summarizes the limit of detection (LOD) and limit of quantification (LOQ) for Hexestrol and other relevant synthetic estrogens using different analytical methods. This data facilitates a direct comparison of the sensitivity of each technique.
| Analyte | Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Hexestrol | GC-MS | Bovine Urine | 0.84 µg/L | Not Reported | [1][2] |
| Hexestrol | LC-MS | Environmental Water | 0.05 - 0.10 ng/L | Not Reported | [3][4][5] |
| Hexestrol | Electrochemical Immunosensor | Not Specified | 0.052 ng/mL | Not Reported | [6] |
| Diethylstilbestrol (DES) | GC-MS | Bovine Urine | 0.24 µg/L | Not Reported | [1][2] |
| Diethylstilbestrol (DES) | LC-MS | Environmental Water | 0.05 - 0.10 ng/L | Not Reported | [3][4][5] |
| Diethylstilbestrol (DES) | Electrochemical Immunosensor | Not Specified | 0.060 ng/mL | Not Reported | [6] |
| Dienestrol (B18971) (DE) | GC-MS | Bovine Urine | 0.15 µg/L | Not Reported | [1][2] |
| Dienestrol (DE) | LC-MS | Environmental Water | 0.05 - 0.10 ng/L | Not Reported | [3][4][5] |
| Dienestrol (DE) | Electrochemical Immunosensor | Not Specified | 0.047 ng/mL | Not Reported | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are protocols for key experimental techniques used in the detection and quantification of Hexestrol.
Gas Chromatography-Mass Spectrometry (GC-MS) for Hexestrol in Bovine Urine
This method is suitable for the screening of Hexestrol residues in biological matrices.[1][2]
A. Sample Preparation:
-
Extraction: A 5.0 mL aliquot of bovine urine is subjected to enzymatic hydrolysis to release conjugated forms of Hexestrol.
-
Immunoaffinity Chromatography Cleanup: The hydrolyzed sample is then passed through an immunoaffinity column specific for stilbenes to isolate and concentrate the analytes.
-
Elution: The retained analytes are eluted from the column.
-
Derivatization: The eluted sample is derivatized to improve volatility and thermal stability for GC analysis.
B. Instrumentation (Agilent 5890 GC / 5972 MSD):
-
Injector: Splitless mode.
-
Carrier Gas: Helium.
-
Column: Specific parameters for the capillary column (e.g., length, diameter, stationary phase) should be optimized for the separation of stilbenes.
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Hexestrol in Environmental Water
This highly sensitive method is ideal for trace analysis of Hexestrol in environmental samples.[3][4]
A. Sample Preparation:
-
Solid-Phase Extraction (SPE): A 50 mL water sample is passed through a Nylon 6 nanofibers mat-based SPE cartridge to extract and pre-concentrate the analytes.[3][4]
-
Elution: The analytes are eluted from the SPE cartridge using 500 µL of the mobile phase.[3][4]
B. Instrumentation:
-
LC System:
-
Column: ODS (C18) column.
-
Mobile Phase: Methanol/water (80/20, v/v).
-
Flow Rate: 1.0 mL/min.
-
-
MS System:
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Detection: Tandem mass spectrometry (MS/MS) for high selectivity and sensitivity.
-
Electrochemical Immunosensor for Phenolic Oestrogens
This novel approach offers rapid and sensitive detection of Hexestrol and other phenolic estrogens.[6]
A. Sensor Preparation:
-
A gold electrode is modified with nanogold particles.
-
Mercapto acetic acid (MACA) is self-assembled on the nanogold layer.
-
A specific monoclonal antibody for Hexestrol is immobilized on the MACA layer.
B. Detection:
-
The immunosensor is incubated with the sample containing the target analytes.
-
The binding of the phenolic estrogens to the antibody is detected using differential pulse voltammetry (DPV). The change in the electrochemical signal is proportional to the concentration of the analyte.
Experimental Workflow for LOD/LOQ Determination
The following diagram illustrates a typical workflow for establishing the Limit of Detection (LOD) and Limit of Quantification (LOQ) for an analytical method.
Caption: Workflow for LOD and LOQ Determination.
Signaling Pathways and Logical Relationships
While Hexestrol itself does not have a signaling pathway in the traditional sense of an intracellular cascade, its mechanism of action involves binding to estrogen receptors (ERα and ERβ), which then modulate gene expression. The following diagram illustrates this logical relationship.
Caption: Hexestrol's Mechanism of Action.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Trace analysis of diethylstilbestrol, dienestrol and hexestrol in environmental water by Nylon 6 nanofibers mat-based solid-phase extraction coupled with liquid chromatography-mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Trace analysis of diethylstilbestrol, dienestrol and hexestrol in environmental water by Nylon 6 nanofibers mat-based solid-phase extraction coupled with liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Detection of four phenolic oestrogens by a novel electrochemical immunosensor based on a hexestrol monoclonal antibody - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00006J [pubs.rsc.org]
A Guide to Inter-Laboratory Cross-Validation of Hexestrol Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of analytical methods for the quantitative determination of Hexestrol, a synthetic non-steroidal estrogen. The illegal use of Hexestrol as a growth promoter in livestock necessitates robust and reliable analytical methods for monitoring its presence in various matrices, including animal-derived food products and environmental samples. This document outlines a comparative analysis of three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA). The guide includes detailed experimental protocols for a cross-validation study, a comparison of expected performance data, and a workflow diagram to facilitate inter-laboratory testing.
Comparative Overview of Analytical Methods
The selection of an analytical method for Hexestrol analysis depends on various factors, including the required sensitivity, selectivity, sample throughput, and cost.
-
High-Performance Liquid Chromatography (HPLC): Often coupled with a UV detector, HPLC is a widely used technique for the separation and quantification of Hexestrol. It offers good selectivity and sensitivity.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high specificity and sensitivity, making it a powerful tool for the confirmation of Hexestrol residues.[3][4][5] Derivatization of the analyte is typically required to improve its volatility and chromatographic behavior.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a rapid and high-throughput screening method based on antigen-antibody interactions.[6][7][8] It is particularly suitable for large-scale surveillance programs due to its cost-effectiveness and ease of use.[6][9]
Experimental Protocols for Cross-Validation
To ensure the reliability and comparability of results between laboratories, a well-defined cross-validation protocol is essential. This section details the methodologies for key experiments.
Sample Preparation
A consistent sample preparation procedure is crucial for minimizing inter-laboratory variability. The following protocol is recommended for the analysis of Hexestrol in bovine milk samples.
Materials:
-
Bovine milk (certified Hexestrol-free)
-
Hexestrol standard solution (1 mg/mL in methanol)
-
Acetonitrile (B52724) (HPLC grade)
-
Sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Spiking: Spike 10 mL of bovine milk with the Hexestrol standard solution to achieve final concentrations of 0.5, 1, 5, and 10 ng/mL. A non-spiked milk sample will serve as the blank.
-
Extraction (QuEChERS-based):
-
Add 10 mL of acetonitrile to the 10 mL milk sample in a 50 mL centrifuge tube.
-
Add 4 g of anhydrous MgSO4 and 1 g of NaCl.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Clean-up (Dispersive Solid-Phase Extraction):
-
Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO4, 50 mg of PSA, and 50 mg of C18 sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Final Extract: Transfer the supernatant to a clean vial for analysis by HPLC-UV, GC-MS, or ELISA. For GC-MS analysis, the extract will require an additional derivatization step.
Analytical Methods
Each participating laboratory should adhere to the following instrumental parameters.
a) HPLC-UV Method
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
UV Detection: 280 nm
-
Column Temperature: 30 °C
b) GC-MS Method
-
Derivatization: Evaporate the cleaned-up extract to dryness under a gentle stream of nitrogen. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Heat at 70 °C for 30 minutes.
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector Temperature: 280 °C
-
Oven Temperature Program: Start at 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for Hexestrol-TMS derivative.
c) Competitive ELISA (cELISA) Method
-
Plate Coating: Coat a 96-well microtiter plate with Hexestrol-protein conjugate and incubate.
-
Blocking: Block the uncoated sites with a suitable blocking buffer.
-
Competition: Add the sample extracts and a fixed concentration of anti-Hexestrol antibody to the wells and incubate.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate.
-
Substrate: Add a TMB substrate solution and stop the reaction with sulfuric acid.
-
Detection: Measure the absorbance at 450 nm using a microplate reader. The concentration of Hexestrol is inversely proportional to the color signal.
Data Presentation: Performance Characteristics
The following table summarizes the expected performance characteristics for each analytical method based on published data. Participating laboratories should aim to achieve comparable results.
| Performance Characteristic | HPLC-UV | GC-MS | ELISA |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 0.1 - 0.5 ng/mL | 0.05 - 0.2 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 2 ng/mL | 0.2 - 1 ng/mL | 0.1 - 0.5 ng/mL |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.98 |
| Recovery (%) | 85 - 110% | 90 - 115% | 80 - 120% |
| Precision (RSD%) | < 15% | < 10% | < 20% |
| Specificity | Moderate | High | Moderate to High |
Mandatory Visualization
The following diagram illustrates the workflow for the inter-laboratory cross-validation of Hexestrol analytical methods.
Caption: Workflow for the cross-validation of Hexestrol analytical methods.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Validation of screening method for residues of diethylstilbestrol, dienestrol, hexestrol, and zeranol in bovine urine using immunoaffinity chromatography and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Deuterated vs. Non-Deuterated Internal Standards for the Quantitative Analysis of Hexestrol
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of synthetic estrogens like Hexestrol, achieving the highest levels of accuracy and precision is paramount. The use of an internal standard (IS) is a well-established practice in liquid chromatography-mass spectrometry (LC-MS/MS) to correct for variability during sample preparation and analysis. The choice of internal standard, however, can significantly impact data quality. This guide provides an objective comparison of the performance of deuterated versus non-deuterated internal standards for the analysis of Hexestrol, supported by established principles and representative experimental data.
The Superiority of Deuterated Internal Standards
The ideal internal standard should mimic the analyte of interest as closely as possible in terms of chemical and physical properties. This ensures that it experiences the same degree of variation during extraction, derivatization, and ionization. Stable isotope-labeled internal standards, particularly deuterated standards, are widely regarded as the gold standard for quantitative mass spectrometry.[1] In a deuterated standard, one or more hydrogen atoms in the analyte molecule are replaced with deuterium, a stable isotope of hydrogen. This results in a compound that is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.
A key advantage of using a deuterated internal standard like Hexestrol-d4 is that it co-elutes with the unlabeled Hexestrol.[2] This co-elution is crucial for compensating for matrix effects, which are a major source of error in LC-MS/MS analysis.[3] Matrix effects, caused by other components in the sample, can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Since the deuterated internal standard and the analyte elute at the same time, they are subjected to the same matrix effects, allowing for accurate correction.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The use of a deuterated internal standard for Hexestrol analysis is expected to provide significant improvements in accuracy, precision, and robustness compared to a non-deuterated internal standard. The following table summarizes the anticipated quantitative performance based on typical results observed in bioanalytical method validation.
| Performance Parameter | Deuterated Internal Standard (e.g., Hexestrol-d4) | Non-Deuterated Internal Standard (e.g., a structural analog) |
| Accuracy (% Bias) | Typically within ±5% | Can exceed ±15% due to uncorrected matrix effects |
| Precision (% RSD) | Typically <5% | Often >10%, especially with variable matrices |
| Matrix Effect | Significantly minimized | Prone to significant and variable ion suppression/enhancement |
| Recovery | Correction for analyte loss during sample preparation | May not accurately reflect the recovery of the analyte |
| Linearity (r²) | ≥ 0.999 | Often lower due to increased data scatter |
Experimental Protocol: A Comparative Workflow
To evaluate the performance of deuterated versus non-deuterated internal standards for Hexestrol analysis, the following experimental workflow can be employed. This protocol is designed for the analysis of Hexestrol in a biological matrix such as plasma.
1. Sample Preparation:
-
Spiking: A known concentration of Hexestrol is spiked into blank plasma samples.
-
Internal Standard Addition: Two sets of samples are prepared. In one set, a deuterated internal standard (Hexestrol-d4) is added. In the other set, a non-deuterated internal standard (e.g., a structural analog like Dienestrol) is added.
-
Extraction: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is performed to isolate the analytes from the plasma matrix.
-
Reconstitution: The extracted samples are dried and reconstituted in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatography: The samples are injected onto a reverse-phase C18 column with a gradient elution to separate Hexestrol from other matrix components.
-
Mass Spectrometry: The analytes are detected using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for Hexestrol, Hexestrol-d4, and the non-deuterated IS are monitored.
3. Data Analysis:
-
Quantification: The peak area ratio of the analyte to the internal standard is calculated for each sample.
-
Performance Evaluation: The accuracy, precision, and matrix effects are calculated for both sets of samples to compare the performance of the two internal standards.
Caption: Experimental workflow for comparing deuterated and non-deuterated internal standards.
Signaling Pathway of Hexestrol
Hexestrol, as a synthetic estrogen, exerts its biological effects primarily through interaction with estrogen receptors (ERs), ERα and ERβ. The binding of Hexestrol to these receptors initiates a cascade of molecular events that ultimately lead to changes in gene expression.
Caption: Simplified signaling pathway of Hexestrol via estrogen receptors.
Conclusion
The use of a deuterated internal standard is strongly recommended for the quantitative analysis of Hexestrol by LC-MS/MS. The ability of a deuterated standard to co-elute with the analyte and effectively compensate for matrix effects leads to demonstrably superior accuracy, precision, and overall method robustness. While non-deuterated internal standards can offer a more cost-effective option, they are more susceptible to analytical errors arising from differential matrix effects and may not accurately reflect the behavior of the analyte during sample processing. For applications where the highest data quality is required, such as in regulated bioanalysis for drug development, the investment in a deuterated internal standard for Hexestrol is well-justified.
References
The Isotope Effect in Hexestrol Quantification: A Comparative Guide to Isotope Dilution Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate quantification of synthetic estrogens like Hexestrol is paramount. This guide provides a comprehensive comparison of analytical methodologies, highlighting the significant advantages of employing an isotopically labeled internal standard to leverage the isotope effect for more precise and reliable results. We delve into the experimental data that underscores the superiority of isotope dilution mass spectrometry (IDMS) over alternative methods and provide detailed protocols for its implementation.
The use of a stable isotope-labeled internal standard, such as Hexestrol-d4, is the gold standard for quantitative analysis by mass spectrometry. This approach, known as isotope dilution mass spectrometry (IDMS), offers significant advantages in accuracy and precision by effectively mitigating matrix effects and compensating for variability during sample preparation and analysis. The nearly identical physicochemical properties of the isotopically labeled standard to the native analyte ensure they behave similarly during extraction, chromatography, and ionization. This co-elution allows for a more accurate normalization of the analyte signal, leading to more reliable quantification.
Comparative Analysis of Quantification Methods
While direct comparative studies quantifying Hexestrol with and without an isotopically labeled internal standard are not extensively published, the principles of isotope dilution and data from the analysis of related estrogenic compounds and other analytes in complex matrices consistently demonstrate the superiority of this method. The use of a deuterated internal standard effectively compensates for signal suppression or enhancement caused by the sample matrix, a common challenge in bioanalysis.
| Parameter | Isotope Dilution Mass Spectrometry (with Hexestrol-d4) | Alternative Methods (e.g., External Standard or Structural Analog Internal Standard) |
| Accuracy | High (typically within ±15%) | Variable, susceptible to matrix effects and extraction inconsistencies. |
| Precision (%RSD) | Excellent (typically <15%) | Often higher and more variable due to uncorrected matrix effects. |
| Recovery | Correction for analyte loss during sample preparation is inherent. | Recovery can be inconsistent and lead to inaccurate quantification if not properly validated for every matrix. |
| Matrix Effect | Significantly minimized due to co-elution and similar ionization behavior of the analyte and internal standard. | Prone to ion suppression or enhancement, leading to under- or overestimation of the analyte concentration. |
| Limit of Quantification (LOQ) | Generally lower due to improved signal-to-noise through reduction of matrix interference. | May be higher as matrix effects can obscure the analyte signal at low concentrations. |
Experimental Protocols
Isotope Dilution Mass Spectrometry for Hexestrol Quantification
This protocol outlines a typical workflow for the quantification of Hexestrol in a biological matrix (e.g., bovine urine) using isotope dilution LC-MS/MS with Hexestrol-d4 as the internal standard.
1. Sample Preparation and Extraction:
-
Spiking: To 1 mL of the urine sample, add a known concentration of Hexestrol-d4 internal standard solution.
-
Hydrolysis: For conjugated forms of Hexestrol, perform enzymatic hydrolysis (e.g., using β-glucuronidase/arylsulfatase) at an appropriate temperature and pH.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.
-
Load the hydrolyzed sample onto the cartridge.
-
Wash the cartridge with a low-percentage organic solvent to remove interferences.
-
Elute Hexestrol and Hexestrol-d4 with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with a small percentage of formic acid and acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Hexestrol Transition: Monitor for a specific precursor-to-product ion transition (e.g., m/z 269 -> 133).
-
Hexestrol-d4 Transition: Monitor for the corresponding transition of the deuterated internal standard (e.g., m/z 273 -> 135).
-
-
3. Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of Hexestrol to the peak area of Hexestrol-d4 against the concentration of the calibration standards.
-
Determine the concentration of Hexestrol in the samples by interpolating the peak area ratio from the calibration curve.
Visualizing the Workflow and Rationale
To better illustrate the experimental process and the underlying logic of using an isotopically labeled internal standard, the following diagrams are provided.
Caption: Experimental workflow for Hexestrol quantification using IDMS.
A Researcher's Guide to Inter-laboratory Comparison of Hexestrol Measurement
For researchers, scientists, and professionals in drug development, the accurate and consistent measurement of synthetic estrogens like Hexestrol (B1673224) is paramount. This guide provides a comparative overview of common analytical methods for Hexestrol quantification, supported by performance data from various validation studies. It also outlines the methodologies for these techniques and visualizes the biological pathways of Hexestrol and the workflow of a typical inter-laboratory comparison.
Comparative Analysis of Analytical Methods for Hexestrol Detection
The quantification of Hexestrol in diverse matrices is primarily achieved through chromatographic techniques coupled with mass spectrometry and immunoassays. Each method offers distinct advantages in terms of sensitivity, specificity, and throughput. Below is a summary of their performance characteristics as reported in single-laboratory validation studies.
| Analytical Method | Matrix | Recovery (%) | Limit of Detection (LOD) | Linearity (r²) | Reference |
| LC-MS/MS | Environmental Water | >98.2 | 0.05 - 0.10 ng/L | ≥0.9992 | [1] |
| Milk Products | 60 - 85 | 5 - 13 pg/g | - | [2] | |
| Pork | Influenced by matrix effects; isotope internal standards recommended | - | - | [3] | |
| GC-MS | Bovine Urine | - | 0.84 µg/L | - | [4][5] |
| ic-ELISA | Milk | 60.48 - 102.19 | 0.15 µg/L (IC50) | - | [6] |
Note: The data presented is derived from individual validation studies and does not represent a direct inter-laboratory comparison. Performance characteristics can vary based on the specific protocol, instrumentation, and matrix effects.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results across laboratories. The following sections outline the key steps for the analytical methods discussed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity for the detection of Hexestrol.
-
Sample Preparation:
-
Environmental Water: A simple and rapid solid-phase extraction (SPE) using Nylon 6 nanofibers can be employed.[1] 50 mL of the water sample is passed through the Nylon 6 mat, and the analytes are eluted with a small volume of the mobile phase.[1]
-
Milk Products: Extraction is performed with acetonitrile, followed by purification using packed-fiber solid-phase extraction (PF-SPE) with polystyrene nanofibers.[2]
-
Pork: The sample is homogenized and extracted with methanol (B129727) and water. The extract is then cleaned up using a polymeric solid-phase extraction (SPE) cartridge.[3]
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Electrospray ionization (ESI) in the negative ion mode is often used for the detection of Hexestrol.[1]
-
Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is a robust method for Hexestrol analysis, particularly in biological samples.
-
Sample Preparation:
-
Chromatographic Separation:
-
A capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically used.
-
-
Mass Spectrometric Detection:
-
The mass spectrometer is operated in the selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.[4]
-
Immunoassays (ic-ELISA)
Immunoassays provide a high-throughput screening method for Hexestrol.
-
Principle: An indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) is developed using a monoclonal antibody against Hexestrol.[6]
-
Procedure:
-
Milk samples are defatted before analysis.[6]
-
The assay is performed in microtiter plates coated with a Hexestrol-protein conjugate.
-
Samples or standards are incubated with the monoclonal antibody, and then added to the coated plates.
-
The amount of antibody bound to the plate is inversely proportional to the concentration of Hexestrol in the sample.
-
A colorimetric reaction is used for detection, and the results are quantified by measuring the absorbance.
-
Visualizing Key Processes
To better understand the biological context and the quality assurance process, the following diagrams illustrate the signaling pathway of Hexestrol and a generalized workflow for an inter-laboratory comparison.
Caption: Signaling pathway of Hexestrol and its metabolic activation.
Caption: Generalized workflow of an inter-laboratory comparison study.
References
- 1. Trace analysis of diethylstilbestrol, dienestrol and hexestrol in environmental water by Nylon 6 nanofibers mat-based solid-phase extraction coupled with liquid chromatography-mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Packed-fiber solid-phase extraction coupled with high performance liquid chromatography-tandem mass spectrometry for determination of diethylstilbestrol, hexestrol, and dienestrol residues in milk products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. scispace.com [scispace.com]
- 5. Validation of screening method for residues of diethylstilbestrol, dienestrol, hexestrol, and zeranol in bovine urine using immunoaffinity chromatography and gas chromatography/mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 6. tandfonline.com [tandfonline.com]
A Comparative Guide to Solid-Phase Extraction Cartridges for Hexestrol Cleanup
For researchers, scientists, and drug development professionals, the accurate quantification of synthetic estrogens like Hexestrol is paramount. Effective sample cleanup is a critical step to remove interfering matrix components, thereby enhancing analytical sensitivity and ensuring reliable results. Solid-Phase Extraction (SPE) is a widely adopted technique for this purpose, offering significant advantages over traditional liquid-liquid extraction. The choice of SPE cartridge, however, is crucial for optimal analyte recovery and method reproducibility. This guide provides an objective comparison of the performance of different SPE cartridges for Hexestrol cleanup, supported by experimental data.
Performance Comparison of SPE Cartridges
The selection of an appropriate SPE sorbent is contingent on the analyte's properties and the sample matrix. For Hexestrol, a nonsteroidal synthetic estrogen, various sorbents have been evaluated. The following table summarizes the quantitative performance of several common SPE cartridges for the recovery of Hexestrol and other structurally similar estrogens.
| SPE Cartridge Type | Sorbent Type | Matrix | Analyte(s) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Packed-fiber SPE | Electrospun polystyrene nanofibers | Milk | Hexestrol, Diethylstilbestrol, Dienestrol | 60 - 85 | Not Specified | |
| Immunoaffinity Chromatography (IAC) | Anti-stilbene antibodies | Bovine Urine | Hexestrol, Diethylstilbestrol, Dienestrol, Zeranol | ~85 (at 2.0 µg/L) | <15 | |
| Nylon 6 Nanofibers Mat | Polyamide | Tap Water | Hexestrol, Diethylstilbestrol, Dienestrol | >98.2 | <4.78 | [1] |
| Oasis HLB | Hydrophilic-Lipophilic Balanced Polymer | Water | Various Estrogens & Phenols | 81.0–116.1 | 0.6–13.6 | [2] |
| Sep-Pak C18 | Silica-based C18 | Water | Various Estrogens & Phenols | Not specified, but generally effective | Not Specified | [2] |
Note: Recovery percentages can be influenced by the specific experimental conditions, including sample volume, pH, elution solvent, and the concentration of the analyte.
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting these cleanup procedures. Below are summaries of the experimental protocols from the cited studies.
Packed-fiber SPE for Hexestrol in Milk
This method utilizes a novel packed-fiber SPE cartridge containing electrospun polystyrene nanofibers.
-
Sample Preparation: Milk samples are extracted with acetonitrile (B52724). Sodium chloride is added to facilitate partitioning.
-
SPE Procedure:
-
Conditioning: The packed-fiber SPE cartridge is conditioned.
-
Loading: The acetonitrile extract is loaded onto the cartridge.
-
Washing: An appropriate washing solvent is used to remove interferences.
-
Elution: Hexestrol and other stilbenes are eluted with a suitable organic solvent.
-
-
Analysis: The eluate is analyzed by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[3]
Immunoaffinity Chromatography (IAC) for Hexestrol in Bovine Urine
This highly selective method employs antibodies specific to the target analytes.
-
Sample Preparation: Bovine urine samples are centrifuged to remove particulates.
-
IAC Procedure:
-
Loading: The urine sample is passed through the immunoaffinity column, where the anti-stilbene antibodies bind to Hexestrol and related compounds.
-
Washing: The column is washed with a buffer to remove unbound matrix components.
-
Elution: A specific elution buffer is used to disrupt the antibody-antigen interaction and release the analytes.
-
-
Analysis: The eluate is derivatized and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[4]
Nylon 6 Nanofibers Mat-Based SPE for Hexestrol in Water
This method employs a mat of Nylon 6 nanofibers as the sorbent.
-
Sample Preparation: Environmental water samples are used directly.
-
SPE Procedure:
-
Extraction: The water sample is passed through the Nylon 6 nanofibers mat.
-
Elution: The retained analytes are eluted with a small volume of mobile phase (methanol/water).
-
-
Analysis: The eluate is directly analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Visualizing the Processes
To better understand the experimental workflows and the biological context of Hexestrol, the following diagrams are provided.
References
A Comparative Guide to LC-MS/MS and GC-MS Methods for Hexestrol Analysis
For researchers, scientists, and professionals in drug development, the accurate and sensitive quantification of synthetic estrogens like Hexestrol (B1673224) is paramount. This guide provides a detailed comparison of two powerful analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of Hexestrol in various matrices. We will delve into the experimental protocols, present comparative performance data, and illustrate the analytical workflows.
Introduction to Hexestrol and Analytical Challenges
Hexestrol is a non-steroidal synthetic estrogen that has been used in the past for medical purposes and as a growth promoter in livestock. Due to its potential adverse health effects, its use in food-producing animals is banned in many countries. Consequently, sensitive and reliable analytical methods are required to monitor its presence in food products and environmental samples. Both LC-MS/MS and GC-MS are capable of detecting trace levels of Hexestrol, but they differ significantly in their sample preparation requirements, instrumentation, and overall performance characteristics.
Experimental Protocols
A significant distinction between the two methods is the necessity of a derivatization step in GC-MS to make the polar Hexestrol molecule volatile enough for gas chromatography. LC-MS/MS, on the other hand, can analyze Hexestrol directly in its native form.
LC-MS/MS Method for Hexestrol in Milk
This protocol is adapted from a method for the determination of eight estrogens in milk using UHPLC-MS/MS.[1]
1. Sample Preparation (QuEChERS)
-
To 10 g of milk sample, add appropriate amounts of estrogen standards.
-
The sample preparation follows a simple QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure without the need for derivatization.[1]
-
Transfer 6 mL of the supernatant acetonitrile (B52724) to a dispersive SPE tube for cleanup.
-
Vortex for 1 minute and centrifuge at 3,500 rpm for 5 minutes.
-
Transfer 4 mL of the liquid layer to a glass test tube and dry under a constant nitrogen flow at 40 °C.[1]
-
Reconstitute the dried sample with 2 mL of 50% methanol (B129727) in water.[1]
-
Centrifuge the reconstituted sample at 14,000 rpm for 7 minutes at 4 °C.
-
Transfer the clear supernatant to an HPLC vial for injection.
2. Liquid Chromatography (LC) Conditions
-
System: Agilent 1290 Infinity UHPLC or equivalent.
-
Column: Details of the specific column used were not provided in the source.
-
Mobile Phase: A gradient of methanol and water is commonly used.
-
Flow Rate: Not specified.
-
Injection Volume: Not specified.
3. Tandem Mass Spectrometry (MS/MS) Conditions
-
System: Agilent 6495 Triple Quadrupole Mass Spectrometer or equivalent.
-
Ionization Mode: Negative Ion Electrospray Ionization (ESI-).
-
Acquisition Mode: Dynamic Multiple Reaction Monitoring (DMRM).[1]
GC-MS Method for Hexestrol in Animal Tissue
This protocol is based on a method for the simultaneous determination of nine sex hormones in animal tissues.
1. Sample Preparation
-
Extraction: Extract the hormones from the animal tissue sample using acetonitrile.
-
Cleanup: Clean the extract using a C18 solid-phase extraction (SPE) column.
2. Derivatization
-
Perform a microwave-assisted derivatization of the target compounds.
-
Derivatizing Agents: Use N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) (99:1, v/v).
-
Solvent: Use pyridine (B92270) as the solvent for the derivatization reaction.
3. Gas Chromatography (GC) Conditions
-
System: Agilent 5890 gas chromatograph or equivalent.[2]
-
Injector: Splitless injector.[2]
-
Column: Specific column details were not provided in the source.
-
Carrier Gas: Helium.
-
Temperature Program: Not specified.
4. Mass Spectrometry (MS) Conditions
-
System: Agilent 5972 mass selective detector or equivalent.[2]
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Derivatization in Injection Port: The derivatization of analytes can also take place in the heated injection port.[2]
Data Presentation
The performance of LC-MS/MS and GC-MS for Hexestrol analysis is summarized in the tables below. It is important to note that the data is derived from different studies and matrices, which can influence the reported values.
Table 1: Performance Data for LC-MS/MS Analysis of Hexestrol
| Parameter | Matrix | Value | Reference |
| Lower Limit of Quantitation (LLOQ) | Milk | < 0.1 µg/kg | [1] |
| Limit of Detection (LOD) | Environmental Water | 0.05 - 0.10 ng/L | [3] |
| Linearity (r²) | Environmental Water | ≥ 0.9992 | [3] |
| Recovery | Tap Water | > 98.2% | |
| Suitable for Determination at | Beef Muscle | ≥ 1 ng/g | [4] |
Table 2: Performance Data for GC-MS Analysis of Hexestrol
| Parameter | Matrix | Value | Reference |
| Detection Capability (CCβ) | Bovine Urine | 0.84 µg/L | [5] |
| Limit of Detection (LOD) | Animal Tissue | 0.1 - 1 µg/kg | |
| Limit of Quantification (LOQ) | Animal Tissue | 0.2 - 2 µg/kg | |
| Recovery | Animal Tissue | 68.8% - 93.1% |
Mandatory Visualization
The following diagrams illustrate the typical experimental workflows for the LC-MS/MS and GC-MS analysis of Hexestrol.
Comparison and Conclusion
Both LC-MS/MS and GC-MS are highly capable techniques for the analysis of Hexestrol. The choice between them often depends on the specific application, available instrumentation, and the desired performance characteristics.
LC-MS/MS offers several advantages for Hexestrol analysis. The most significant is the elimination of the derivatization step, which simplifies sample preparation, reduces analysis time, and minimizes potential sources of error. This makes it particularly well-suited for high-throughput screening of a large number of samples. The reported sensitivity of LC-MS/MS methods, with detection limits in the low ng/L to µg/kg range, is excellent for residue analysis in various food and environmental matrices.[1][3]
GC-MS , while requiring a derivatization step to increase the volatility of Hexestrol, remains a robust and reliable technique. Derivatization with silylating agents like BSTFA is a well-established procedure for estrogen analysis. GC-MS can offer high chromatographic resolution and is a very mature technique with extensive compound libraries for identification. The performance data for GC-MS analysis of Hexestrol shows good sensitivity, with detection capabilities in the µg/L and µg/kg range, making it suitable for regulatory monitoring.[5] A general comparison of the two techniques for hormone analysis suggests that their performance can be quite similar, with the choice often depending on the specific compound and matrix.[6]
References
- 1. agilent.com [agilent.com]
- 2. scispace.com [scispace.com]
- 3. Trace analysis of diethylstilbestrol, dienestrol and hexestrol in environmental water by Nylon 6 nanofibers mat-based solid-phase extraction coupled with liquid chromatography-mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. nucleus.iaea.org [nucleus.iaea.org]
- 5. Validation of screening method for residues of diethylstilbestrol, dienestrol, hexestrol, and zeranol in bovine urine using immunoaffinity chromatography and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of cis-3,4-Di-p-anisyl-3-hexene-d6: A Safety and Operations Guide
For Immediate Reference: Treat cis-3,4-Di-p-anisyl-3-hexene-d6 as a Hazardous Waste.
Immediate Safety and Handling Precautions
Prior to disposal, ensure all personnel are equipped with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. All handling of the compound, including preparation for disposal, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or particulates.
Step-by-Step Disposal Protocol
The proper disposal of this compound must be carried out in accordance with institutional and local regulations for hazardous waste.
-
Waste Identification and Labeling:
-
The waste must be clearly labeled as "Hazardous Chemical Waste."
-
The label must include the full chemical name: "this compound," the CAS number (if available), and the approximate quantity.
-
Indicate the associated hazards: "Toxic," "Carcinogen," "Reproductive Hazard."
-
-
Waste Segregation and Collection:
-
Solid waste, including contaminated consumables such as gloves, weigh boats, and filter paper, should be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix this waste with non-hazardous trash or other waste streams.[5][6]
-
If the compound is in a solution, it must be collected in a designated, compatible, and clearly labeled hazardous liquid waste container. Do not pour down the drain.[5]
-
-
Container Management:
-
Ensure the waste container is kept securely closed when not in use.
-
Store the waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
-
Disposal Request and Pickup:
-
Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
-
Provide all necessary documentation, including the waste identification label.
-
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste | Institutional & Local Regulations |
| Primary Hazards | Carcinogen, Reproductive Toxin | [1][2][3][4] |
| PPE Requirement | Chemical-resistant gloves, lab coat, safety goggles | Standard Laboratory Practice |
| Handling Location | Certified Chemical Fume Hood | Standard Laboratory Practice |
| Solid Waste Container | Dedicated, leak-proof, labeled hazardous waste container | [5] |
| Liquid Waste Disposal | Prohibited from drain disposal | [5] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Handling Waste – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
Personal protective equipment for handling cis-3,4-Di-p-anisyl-3-hexene-d6
This guide provides crucial safety and logistical information for the handling and disposal of cis-3,4-Di-p-anisyl-3-hexene-d6 in a laboratory environment. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Proper selection and use of personal protective equipment are paramount to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). |
| Skin and Body Protection | A lab coat or chemical-resistant apron should be worn. Closed-toe shoes are mandatory. |
| Respiratory Protection | Work should be conducted in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or dust is generated, a NIOSH/MSHA approved respirator with an appropriate filter (e.g., type ABEK) should be used.[1][2] |
Operational Plan: Handling and Disposal
Adherence to proper handling and disposal protocols is essential to prevent accidents and maintain the integrity of the chemical.
Handling Procedures:
-
Work Area Preparation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of any potential vapors or dust.[2] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1]
-
Personal Hygiene: Avoid all direct contact with the skin, eyes, and clothing.[2][3] Wash hands thoroughly with soap and water after handling the compound.[3] Do not eat, drink, or smoke in the designated work area.[3][4]
-
Avoiding Contamination: Keep the container tightly closed when not in use. Avoid the formation of dust and aerosols during handling.[5]
-
Incompatible Materials: Keep away from strong oxidizing agents and halogens.[3]
Disposal Plan:
-
Waste Collection: All waste materials, including the chemical itself and any contaminated items (e.g., gloves, absorbent materials), must be collected in a clearly labeled and sealed waste container.
-
Regulatory Compliance: Dispose of all chemical waste in strict accordance with all applicable local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific guidance on disposal procedures.
-
Spill Management: In the event of a spill, evacuate the immediate area. Wear the appropriate PPE as outlined above. Absorb the spill with an inert material such as vermiculite (B1170534) or sand. Collect the absorbed material into a sealed container for proper disposal.[2] Do not allow the chemical to enter drains.[5]
Safety Workflow
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
